2-Hydroxyquinoline-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHNFBQNVGXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166250 | |
| Record name | Cinchoninic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-89-8, 84906-81-0 | |
| Record name | 2-Hydroxycinchoninic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxycinchoninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15733-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchoninic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-2-oxoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYCINCHONINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q2K479UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Hydroxyquinoline-4-carboxylic acid CAS number 15733-89-8
An In-Depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic Acid (CAS: 15733-89-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS 15733-89-8), a heterocyclic aromatic compound with significant potential in medicinal chemistry and pharmaceutical research. This document collates its chemical properties, spectroscopic data, known biological activities, and detailed experimental protocols for its synthesis and evaluation.
Core Data Presentation
The quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| CAS Number | 15733-89-8[1] |
| Molecular Formula | C₁₀H₇NO₃[1] |
| Molecular Weight | 189.17 g/mol [1] |
| IUPAC Name | 2-oxo-1H-quinoline-4-carboxylic acid[2] |
| Synonyms | 2-Hydroxycinchoninic acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 4-Carboxycarbostyril, Cinchocaine Impurity B[2] |
| Appearance | Solid, Yellow to Dark Yellow powder/crystal |
| Melting Point | >300 °C[3] |
| Boiling Point | 403.6 °C (Predicted) |
| Solubility | Soluble in polar organic solvents like DMSO and Methanol (B129727) (slightly)[3] |
| PubChem CID | 85076[2] |
| MDL Number | MFCD00023942 |
Table 2: Spectroscopic Data
| Spectrum Type | Peak Information |
| ¹H NMR | Representative shifts in DMSO-d₆ (ppm): δ ~13.22 (s, 1H, NH), ~10-13 (br s, 1H, COOH), 7.22–8.70 (m, 5H, Ar-H).[1] |
| ¹³C NMR | Representative shifts in DMSO-d₆ (ppm): δ ~165–185 (C=O, carboxylic), 105.98–146.64 (Aromatic carbons).[1] |
| IR | Key absorption bands (cm⁻¹): 3450–3200 (O-H stretch), 2978, 2895 (N-H stretch), 1650 (C=O stretch, ketone).[4] |
| Mass Spec | Molecular Ion (M⁺): m/z 189.[2] |
Table 3: Biological Activity Profile
| Activity Type | Target/Assay | Result |
| Antibacterial | Streptococcus faecalis (now Enterococcus faecalis) | Potent activity reported; specific MIC not cited in reviewed literature.[1] |
| Antioxidant | DPPH Radical Scavenging | Activity reported; specific IC₅₀ not cited in reviewed literature.[5][6] |
| Enzyme Inhibition | DNA Topoisomerase, Histone Deacetylases (HDACs) | Identified as an activity for its structural class and derivatives.[1] |
| Receptor Activity (Analog) | NMDA Receptor (Glycine Site) | The closely related analog, Kynurenic Acid, is a known antagonist.[1] |
Signaling Pathways and Mechanistic Diagrams
To visualize the biological context and experimental procedures related to this compound, the following diagrams are provided.
Caption: Metabolic Kynurenine Pathway showing the synthesis of neuroactive Kynurenic Acid.
Caption: Proposed mechanism of NMDA receptor antagonism by Kynurenic Acid analogs.
Caption: Workflow for the Agar Well Diffusion antibacterial susceptibility test.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis Protocol: Oxidation of 2-Hydroxy-4-chloromethylquinoline
This protocol is adapted from a patented method for the preparation of 2-hydroxyquinoline-4-carboxylic acids.
Materials:
-
2-Hydroxy-4-chloromethylquinoline (starting material)
-
Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1:1 aqueous solution
-
Glacial Acetic Acid or Ethanol (for recrystallization)
-
Four-necked flask, stirrer, heating mantle, filtration apparatus
Procedure:
-
Preparation of Alkaline Solution: In a 2-liter four-necked flask, dissolve 24 g of NaOH in 150 mL of water. Heat the solution to 50°C with stirring.
-
Oxidation Reaction: Simultaneously and slowly add 100 mL of 30% hydrogen peroxide and 19.7 g (0.1 mol) of 2-hydroxy-4-chloromethylquinoline to the heated alkaline solution over a period of approximately 20 minutes. Maintain the reaction temperature at 50°C throughout the addition.
-
Reaction Completion: Continue stirring the mixture at 50°C for 8 hours to ensure the reaction goes to completion. The product, the sodium salt of this compound, will be in the aqueous solution.
-
Filtration: After the reaction period, filter the hot aqueous solution to remove any insoluble impurities.
-
Acidification and Precipitation: Cool the filtrate and acidify it by adding a 1:1 solution of hydrochloric acid until the pH reaches approximately 2. This will precipitate the free this compound.
-
Isolation: Cool the acidified mixture to 10°C to maximize precipitation. Collect the solid product by filtration.
-
Drying and Purification: Dry the collected solid in a vacuum oven at 150°C. For further purification, recrystallize the product from glacial acetic acid or ethanol. The expected yield is approximately 80% with a melting point of 335-340°C.
Biological Assay Protocol: Agar Well Diffusion for Antibacterial Activity
This is a standardized method for assessing the antibacterial properties of a test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture (e.g., Enterococcus faecalis)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Test compound solution (this compound) in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent, e.g., DMSO)
-
Sterile cotton swabs, sterile cork borer (6-8 mm), micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh bacterial culture, pick several colonies and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to punch uniform wells into the agar.
-
Sample Application: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Into separate wells on the same plate, add the positive control and negative control solutions.
-
Incubation: Let the plates stand for 1 hour to allow for prediffusion of the compounds. Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). The absence of a zone around the negative control validates the test. The size of the zone around the test compound indicates its antibacterial activity.
Biological Assay Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a common spectrophotometric method for determining antioxidant capacity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound) stock solution in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol (e.g., 10, 25, 50, 100 µg/mL).
-
Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of methanol to a "blank" well.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
IC₅₀ Determination: Plot the % inhibition against the sample concentration. The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH free radicals and is determined from the graph. A lower IC₅₀ value indicates higher antioxidant activity.
References
- 1. This compound | 84906-81-0 | Benchchem [benchchem.com]
- 2. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extracts and Constituents of Rubus chingii with 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi) [frontiersin.org]
- 6. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR2 [m.chemicalbook.com]
An In-depth Technical Guide to 2-oxo-1,2-dihydroquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential therapeutic applications of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.
Core Properties
2-oxo-1,2-dihydroquinoline-4-carboxylic acid, also known as 2-hydroxyquinoline-4-carboxylic acid, is a quinoline (B57606) derivative with the chemical formula C₁₀H₇NO₃. It exists in tautomeric equilibrium between the keto and enol forms, with the keto form being predominant in the solid state. This compound and its derivatives are of significant interest due to their biological activities, particularly in the context of overcoming multidrug resistance in cancer.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | PubChem |
| Synonyms | This compound, 2-Hydroxycinchoninic acid | PubChem[1] |
| CAS Number | 15733-89-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₇NO₃ | PubChem[1] |
| Molecular Weight | 189.17 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | Not explicitly available for anhydrous form. A related compound, 2-hydroxy-8-chloroquinoline-4-carboxylic acid, has a melting point between 330°C and 332°C. | |
| Solubility | Data not quantitatively available. General solubility information for carboxylic acids suggests solubility in organic solvents like DMSO and ethanol.[2] | |
| pKa | Data not experimentally determined in the searched literature. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The following table summarizes the available spectroscopic information.
| Spectrum Type | Description | Source |
| ¹H NMR | Spectra are typically recorded in DMSO-d₆. | ResearchGate[3] |
| ¹³C NMR | Spectra are typically recorded in DMSO-d₆. | ResearchGate[3] |
| Infrared (IR) | The IR spectrum of a derivative shows a broad N–H stretching vibration from 3000 to 3200 cm⁻¹, and C=O stretching vibrations for the ester and lactam at 1732 and 1659 cm⁻¹, respectively.[4] | MDPI[4] |
| Mass Spectrometry | Mass spectral data is available. | PubChem[1] |
Synthesis and Characterization
Synthesis Protocol
A common and efficient method for the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate involves the reaction of isatin (B1672199) with malonic acid.
Materials:
-
Isatin
-
Malonic acid
-
Acetic acid
-
Sodium acetate (B1210297)
Procedure:
-
Dissolve isatin (13.6 mmol) and malonic acid (13.6 mmol) in 30 ml of acetic acid.
-
Add sodium acetate (1.36 mmol) to the solution.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, add 100 ml of an ice-water mixture.
-
Collect the resulting precipitate.
-
Recrystallize the precipitate from water to obtain colorless crystals of the title hydrate (B1144303) with a reported yield of 90%.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in a high-purity deuterated solvent such as DMSO-d₆.[5] Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[5]
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment. A typical spectral width is 12-16 ppm, centered around 7 ppm for aromatic compounds.[5] The number of scans can be adjusted based on the sample concentration.[5]
-
¹³C NMR Acquisition: Employ a standard proton-decoupled single-pulse experiment. The spectral width is generally set from 0-200 ppm.[5] A higher number of scans (128 or more) is typically required compared to ¹H NMR.[5]
-
Data Processing: The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier Transform.[5] Phase correction and baseline correction are then applied. For ¹H NMR, integration of the signals provides the relative number of protons.[5]
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: IR spectra are typically recorded at ambient temperature.
-
Data Analysis: The resulting spectrum provides information on the functional groups present in the molecule. Key vibrational bands for this compound include those for the N-H bond, the C=O groups of the lactam and carboxylic acid, and the aromatic C-H and C=C bonds.
Biological Activity and Mechanism of Action
Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have shown significant potential as modulators of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[6] P-gp is a key player in multidrug resistance (MDR) in cancer cells, as it actively effluxes a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy.
P-glycoprotein Inhibition
The primary mechanism of action for these compounds in the context of cancer therapy is the inhibition of the P-gp efflux pump.[7][8] By blocking P-gp, these molecules can restore the sensitivity of resistant cancer cells to conventional chemotherapy agents.[6] The inhibition can occur through several mechanisms, including competitive or non-competitive binding to the drug-binding site on P-gp, or by interfering with the ATP hydrolysis that powers the pump.[7][8]
Anticancer Potential
The ability of these compounds to inhibit P-gp makes them promising candidates for use in combination with existing anticancer drugs to overcome MDR.[9] Studies have shown that derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid can have cytotoxic activity on their own and can sensitize multidrug-resistant cancer cells to other chemotherapeutics.[6] Molecular docking studies have further elucidated the binding interactions between these quinoline derivatives and the P-glycoprotein transporter.[9]
Conclusion
2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a versatile scaffold with significant potential in the development of new therapeutic agents. Its synthesis is straightforward, and its derivatives have demonstrated promising activity as P-glycoprotein inhibitors. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological properties of this class of compounds for clinical applications in oncology and other fields where P-gp-mediated transport is a limiting factor.
References
- 1. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Hydroxycinchoninic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxycinchoninic acid, a naturally occurring compound found in Papaver somniferum.[1] This document details its fundamental chemical properties, provides in-depth experimental protocols for its synthesis and analysis, and presents a logical workflow for its scientific investigation.
Core Chemical Properties
2-Hydroxycinchoninic acid, also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a quinolinemonocarboxylic acid.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [2][3][4][5] |
| Molecular Weight | 189.17 g/mol | [2][3] |
| Exact Mass | 189.042593085 Da | [3] |
| Topological Polar Surface Area | 66.4 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-Hydroxycinchoninic acid are crucial for its application in research and development. The following sections provide established protocols.
Synthesis of 2-Hydroxycinchoninic Acid
A common method for the synthesis of 2-Hydroxycinchoninic acid involves the rearrangement of N-acetylisatin in an alkaline solution. Other reported methods include the reaction of isatin (B1672199) with malonic acid in glacial acetic acid.
Protocol: Synthesis from N-Acetylisatin
This protocol is adapted from a procedure reported in Organic Syntheses.
-
Preparation of N-Acetylisatin:
-
In a 3-liter three-necked flask equipped with a mercury-sealed stirrer and reflux condenser, combine 600 g (4.1 moles) of isatin and 1390 ml (14.7 moles) of acetic anhydride.
-
Reflux the mixture for 4 hours with constant stirring.
-
Allow the solution to cool slowly to room temperature with stirring, and then further cool to approximately 10°C.
-
Collect the resulting slurry of crystals on a 12-inch Büchner funnel.
-
-
Synthesis of 2-Hydroxycinchoninic Acid:
-
Prepare a solution of 160 g (about 3.8 moles) of sodium hydroxide (B78521) in 9.6 liters of water in a 12-liter flask.
-
Add 310 g (1.64 moles) of crude N-acetylisatin to the sodium hydroxide solution.
-
Stir the mixture mechanically and heat to a gentle boil for 1 hour.
-
Remove the heat and cautiously add 50 g of decolorizing carbon. Stir the suspension for 30 minutes.
-
Filter the suspension immediately through a 12-inch Büchner funnel and wash the solid with 2 liters of water.
-
Acidify the filtrate to be distinctly acidic to Congo red and allow it to stand for a few hours to precipitate the product.
-
Collect the solid acid and dry it at 90°C for 2 days. The expected yield of anhydrous 2-Hydroxycinchoninic acid is 200-205 g.
-
Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization and quantification of 2-Hydroxycinchoninic acid.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of 2-Hydroxycinchoninic acid.
-
Column: A Newcrom R1 reverse-phase column is recommended.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid can be used. For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.
-
Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR spectral data is available and can be used for structural elucidation. In a Deuterium oxide/NaOD solvent, the carboxyl carbon typically appears in the range of 160-185 ppm.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry data is available and can be used to confirm the molecular weight of 2-Hydroxycinchoninic acid.
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of 2-Hydroxycinchoninic acid.
Caption: Experimental workflow for 2-Hydroxycinchoninic acid.
References
- 1. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Physical Properties of 4-Carboxycarbostyril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Carboxycarbostyril, also known as 2-hydroxyquinoline-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science, offering detailed data and experimental context.
Chemical Identity and Structure
4-Carboxycarbostyril is a heterocyclic aromatic compound featuring a quinoline (B57606) core. It possesses a hydroxyl group at the 2-position and a carboxylic acid moiety at the 4-position, leading to its systematic IUPAC name: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The presence of these functional groups imparts unique chemical reactivity and significant biological activity to the molecule. The compound exists in tautomeric equilibrium between the lactam (carbostyril) and lactim (hydroxypyridine) forms, with the lactam form generally being more stable.
| Identifier | Value |
| Common Name | 4-Carboxycarbostyril |
| Synonyms | This compound, 2-Hydroxycinchoninic acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
| CAS Number | 15733-89-8 |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 2-oxo-1H-quinoline-4-carboxylic acid |
| InChI | InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) |
| InChIKey | MFSHNFBQNVGXJX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O |
Physicochemical Properties
A summary of the key physicochemical properties of 4-Carboxycarbostyril is presented below. The high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding.
| Property | Value | Reference |
| Melting Point | >300 °C | |
| Boiling Point (Predicted) | 403.6 °C | |
| Flash Point (Predicted) | 197.9 °C | |
| Appearance | Solid |
Solubility
4-Carboxycarbostyril is soluble in polar organic solvents. Specific quantitative solubility data is limited, but it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 4-Carboxycarbostyril.
UV-Vis Spectroscopy
The UV-Vis spectrum of 4-Carboxycarbostyril in a solvent like chloroform (B151607) typically displays absorption peaks in the 250–300 nm range, which are attributed to π→π* transitions within the quinoline aromatic system. The exact position and intensity of these absorption bands can be influenced by the solvent's polarity.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Carboxycarbostyril is characterized by key absorptions corresponding to its functional groups. The spectrum available on PubChem shows characteristic peaks for the hydroxyl and carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry data for 4-Carboxycarbostyril is available, confirming its molecular weight.
Crystallography
The crystal structure of 4-Carboxycarbostyril has been determined and is available in the Crystallography Open Database (COD) under the entry number 1543531. This data provides detailed insights into the solid-state packing and intermolecular interactions of the molecule.
Experimental Protocols
Synthesis of 4-Carboxycarbostyril
A common and versatile method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction. A variation of this reaction, known as the Halberkann variant, is specifically used for the synthesis of 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins.
A representative protocol for a Pfitzinger-type synthesis is as follows:
Materials and Reagents:
-
A carbonyl compound with an α-methylene group (e.g., pyruvate)
-
Potassium Hydroxide (KOH)
-
Ethanol (B145695) (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Preparation of Base Solution: In a round-bottom flask, dissolve KOH in ethanol to prepare a 33% (w/v) solution.
-
Isatin Ring Opening: Add isatin to the stirred KOH solution. Stirring at room temperature for 30-45 minutes should result in the opening of the isatin ring to form the potassium salt of isatic acid.
-
Addition of Carbonyl Compound: Add the carbonyl compound dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound. The aqueous layer is then cooled in an ice bath and acidified with HCl to precipitate the product
An In-depth Technical Guide to the Solubility of 2-Hydroxyquinoline-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxyquinoline-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to its unique structural features, including a quinoline (B57606) core with both a hydroxyl and a carboxylic acid group, its solubility behavior is critical for its application in drug development, chemical synthesis, and biological assays.[1] This document outlines its solubility profile, experimental protocols for its determination, and its potential biological mechanisms of action.
Core Concepts in Solubility
The solubility of an organic compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both hydrogen bond donor (hydroxyl and carboxylic acid protons) and acceptor (carbonyl oxygen, hydroxyl oxygen, and quinoline nitrogen) sites, which suggests its potential for solubility in polar solvents.[2] The principle of "like dissolves like" is a fundamental concept in predicting solubility.
Solubility Profile of this compound
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Expected Solubility | Quantitative Data (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High | Data Not Available |
| Methanol | CH₃OH | Polar Protic | Moderate to High | Data Not Available |
| Ethanol | C₂H₅OH | Polar Protic | Moderate | Data Not Available |
| Acetone | (CH₃)₂CO | Polar Aprotic | Low to Moderate | Data Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Low | Data Not Available |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Data Not Available |
Note: The expected solubility is a prediction based on the chemical structure of this compound and general principles of solubility. Experimental verification is necessary to determine precise quantitative values.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with the same solvent in a volumetric flask to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: A flowchart outlining the key steps for experimentally determining the solubility of a compound.
Potential Mechanisms of Action of this compound
Based on its reported biological activities, this diagram illustrates the potential molecular targets and pathways affected by this compound.[3]
Caption: Potential molecular interactions and resulting cellular effects of this compound.
References
An In-depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic acid
IUPAC Name: 2-oxo-1H-quinoline-4-carboxylic acid
This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral characteristics, and biological activities.
Chemical and Physical Properties
This compound, which exists in tautomeric equilibrium with its 2-oxo form, is a stable solid at room temperature.[1] Its high melting point is indicative of a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding.[1] It is sparingly soluble in water but shows good solubility in polar organic solvents.[1]
| Property | Value | Reference |
| IUPAC Name | 2-oxo-1H-quinoline-4-carboxylic acid | [2] |
| Synonyms | 2-Hydroxycinchoninic acid, 4-Carboxycarbostyril, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | [2] |
| CAS Number | 15733-89-8 | [2] |
| Molecular Formula | C₁₀H₇NO₃ | [3][4] |
| Molecular Weight | 189.17 g/mol | [3][4] |
| Appearance | Light orange to yellow to green powder/crystal | |
| Melting Point | >300 °C | [3] |
| Boiling Point | 403.6 °C (Predicted) | [4] |
| Flash Point | 197.9 °C (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents | [1] |
| Crystal System | Monoclinic | |
| Space Group | P2/n |
Spectral Analysis
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of a related derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, in DMSO-d₆ shows characteristic signals for the quinoline (B57606) ring protons.[5] The protons at positions 3 and 4 of the 2(1H)-pyridone ring appear as doublets, while the protons of the fused benzene (B151609) ring exhibit doublet of doublets splitting patterns.[5] The ¹³C NMR spectrum of this derivative confirms the presence of carbonyl carbons, quaternary aromatic carbons, and aromatic methines.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, displays characteristic absorption bands.[5] A broad peak around 3144 cm⁻¹ is attributed to N-H and O-H stretching vibrations.[5] The carbonyl (C=O) stretching vibration is observed around 1632 cm⁻¹, and C=C stretching of the aromatic ring appears at approximately 1597 cm⁻¹.[5]
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[6] For quinoline derivatives, a characteristic fragmentation involves the loss of HCN from the quinoline ring.[7]
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported, including the Pfitzinger, Doebner, and Conrad-Limbach reactions. A well-documented method involves the oxidation of a 2-hydroxy-4-halogenomethylquinoline precursor.
Biological Activity and Mechanism of Action
This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Antimicrobial and Antibacterial Activity
This compound has shown potent antibacterial activity against Streptococcus faecalis.[4] Derivatives of the quinoline-4-carboxylic acid scaffold have been extensively investigated as antibacterial agents.[8]
Anticancer and Antiproliferative Activity
Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been studied as P-glycoprotein inhibitors to combat multidrug resistance in cancer.[9][10] Furthermore, some derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[8] The parent compound has been noted for its growth inhibition capacity against the MCF7 mammary cancer cell line.
Anti-inflammatory Activity
Quinoline-4-carboxylic acids have demonstrated appreciable anti-inflammatory properties, with some studies suggesting a potential link to the inhibition of the NF-κB signaling pathway.
Other Activities
The compound is also known to be an inhibitor of bacterial efflux pumps and DNA topoisomerase.[1] Its ability to chelate metal ions is also a key feature of its biological activity.[11]
Experimental Protocols
Synthesis of this compound via Oxidation
This protocol is adapted from a patented method for the synthesis of 2-hydroxyquinoline-4-carboxylic acids.
Materials:
-
2-hydroxy-4-halogenomethylquinoline
-
Hydrogen peroxide
-
Alkali metal hydroxide (B78521) (e.g., NaOH)
-
Strong non-oxidizing acid (e.g., HCl)
Procedure:
-
React the 2-hydroxy-4-halogenomethylquinoline with an aqueous alkaline solution of hydrogen peroxide. The reaction is typically carried out at a temperature between 35°C and 70°C.
-
The molar ratio of the starting material to hydrogen peroxide should be between 1:10 and 1:20, and the ratio of starting material to alkali hydroxide should be between 1:6 and 1:15.
-
The reaction is typically complete within 4 to 8 hours.
-
After the reaction is complete, acidify the mixture with a strong non-oxidizing acid to a pH of 1 to 4.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Antimicrobial Susceptibility Test (Broth Microdilution)
Materials:
-
Test compound
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 84906-81-0 [sigmaaldrich.com]
- 4. This compound | 15733-89-8 | FH44004 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chempap.org [chempap.org]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic Acid
This guide provides comprehensive technical information on 2-Hydroxyquinoline-4-carboxylic acid, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document outlines its chemical identifiers, physicochemical properties, and a detailed experimental protocol for its synthesis.
Synonyms: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, Kynurenic acid analog
Chemical Identifiers
For unambiguous identification and use in cheminformatics, the following SMILES and InChIKey are provided for this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its application in experimental settings and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [1][2][5] |
| Molecular Weight | 189.17 g/mol | [1][2][5] |
| Melting Point | >300 °C | [4][5] |
| Boiling Point | 403.6 °C | [1][6] |
| Flash Point | 197.9 °C | [1] |
| Appearance | Orange crystalline powder | [6] |
| CAS Number | 15733-89-8 | [1][2][6] |
Experimental Protocol: Synthesis
A common method for the synthesis of 2-hydroxyquinoline-4-carboxylic acids involves the oxidation of the corresponding 2-hydroxy-4-halogenomethylquinoline.[7][8] The following protocol is based on this process.
Materials:
-
2-hydroxy-4-chloromethylquinoline
-
Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Glacial acetic acid or ethanol (B145695) for recrystallization
Procedure:
-
A solution of 24 g of NaOH in 150 ml of water is prepared in a 2-liter, four-orificed flask and heated to 50°C.[8]
-
Simultaneously, 125 ml of 30% hydrogen peroxide and 9.7 g of 2-hydroxy-4-chloromethylquinoline are added to the flask over a period of 20 minutes. The temperature of the reaction mixture is maintained at 50°C for 8 hours.[8]
-
After the 8-hour reaction period, the aqueous solution is filtered.[8]
-
The filtrate is then acidified with 200 ml of aqueous hydrochloric acid (in a 1:1 ratio) to a pH of approximately 2.[7][8]
-
The acidified mixture is cooled to 10°C to facilitate the precipitation of the product.[8]
-
The precipitate, this compound, is recovered by filtration.[8]
-
The collected product is dried in a vacuum (20 mm Hg) at 150°C.[8]
-
For further purification, the dried product can be recrystallized from glacial acetic acid or ethanol.[8] This process yields approximately 7.6 g (around 80% of the theoretical yield) of this compound.[8]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications and Research Interest
This compound serves as a versatile intermediate in the synthesis of various biologically active compounds.[5][9] It is a key building block for quinoline-based drugs and has applications in medicinal chemistry, materials science, and catalysis research.[5] Its structural features, including a quinoline (B57606) core with both hydroxyl and carboxylic acid groups, allow for diverse chemical transformations.[5][9] The compound has been investigated for its potential as an antibacterial agent, particularly against multidrug-resistant bacteria, and for its fluorescence properties which can be utilized in biological labeling and sensing applications.[1]
References
- 1. This compound | 15733-89-8 | FH44004 [biosynth.com]
- 2. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-quinoline-4-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound [stenutz.eu]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. echemi.com [echemi.com]
- 7. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 8. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 9. This compound [anshulchemicals.com]
The Natural Occurrence and Biological Significance of 2-Hydroxyquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyquinoline-4-carboxylic acid, more commonly known as Kynurenic Acid (KYNA), is a naturally occurring metabolite of the essential amino acid L-tryptophan. Far from being an inert metabolic byproduct, KYNA has emerged as a significant endogenous modulator of crucial physiological and pathological processes. In mammals, it is a neuroactive compound with a dual role, offering neuroprotection against excitotoxicity while also being implicated in the pathophysiology of certain neurological and psychiatric disorders.[1][2][3][4] Its presence extends beyond the animal kingdom, having been identified in various plant species and insects. This technical guide provides an in-depth overview of the natural occurrence of KYNA, detailing its concentrations in various biological matrices. Furthermore, it outlines the experimental protocols for its extraction and quantification and illustrates its key signaling pathways, providing a comprehensive resource for researchers in neuroscience, immunology, and drug development.
Natural Occurrence and Quantitative Data
This compound is a product of the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[5] Its distribution has been documented across different biological kingdoms, with varying concentrations depending on the species and tissue type.
Mammalian Tissues
In mammals, KYNA is present in the central nervous system and various peripheral tissues and body fluids.[5][6] The brain, in particular, has been a focus of research due to KYNA's neuroactive properties. Quantitative data from several mammalian species are summarized below.
Table 1: Concentration of Kynurenic Acid in Mammalian Brain Tissue
| Species | Brain Region | Concentration (pmol/g wet weight) | Reference |
| Mouse | Whole Brain | 5.8 ± 0.9 | [7] |
| Rat | Whole Brain | 17.8 ± 2.0 | [7] |
| Guinea Pig | Whole Brain | 16.2 ± 1.5 | [7] |
| Rabbit | Whole Brain | 26.8 ± 2.9 | [7] |
| Human | Cortex | 150 ± 30 | [7] |
| Human | Caudate Nucleus | 1.58 ± 0.43 (pmol/mg tissue) | [8] |
| Human | Thalamus | Lower than Caudate Nucleus | [8] |
| Human | Globus Pallidus | Lower than Caudate Nucleus | [8] |
| Human | Hippocampus | Lower than Caudate Nucleus | [8] |
| Human | Parietal Cortex | Lower than Caudate Nucleus | [8] |
| Human | Frontal Cortex | Lower than Caudate Nucleus | [8] |
Plant Kingdom
The presence of KYNA is not limited to animals; it has also been identified and quantified in a variety of plants, including medicinal herbs and food crops.
Table 2: Concentration of Kynurenic Acid in Various Plant Species
| Plant Species | Part of Plant | Concentration (µg/g wet weight) | Reference |
| Dandelion (Taraxacum officinale) | Leaves | 0.49 | [9] |
| Common Nettle (Urtica dioica) | Leaves, Flowers, Roots | Detected | [9] |
| Greater Celandine (Chelidonium majus) | Leaves, Flowers, Roots | Detected | [9] |
| Flax (Linum usitatissimum) | Seeds (Cultivar 'Jan') | 0.43 | [10] |
| Flax (Linum usitatissimum) | Seeds (Various Cultivars) | 0.07 - 0.43 | [10] |
| Potato | Tubers | 0.04 - 0.41 | [11] |
| Cauliflower | 0.04 - 0.41 | [11] | |
| Broccoli | 0.04 - 0.41 | [11] |
Insects
KYNA is also a component of the tryptophan metabolism pathway in insects, where it is involved in processes such as eye pigmentation and behavior.[12] In some insects, like mosquitoes, the kynurenine pathway has unique features, leading to the production of other metabolites like xanthurenic acid.[13][14] While its presence is known, extensive quantitative data across a wide range of insect species is less readily available in the literature. In Drosophila melanogaster, alterations in KYNA levels have been shown to affect development and aging.[15]
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. The following sections detail common methodologies for its extraction and analysis.
Extraction of Kynurenic Acid from Brain Tissue
This protocol is adapted from methods for the acid-extraction of metabolites from brain tissue.
Materials:
-
Brain tissue sample
-
Liquid nitrogen
-
Acid-extraction buffer (e.g., perchloric acid)
-
Incubation/neutralization buffer
-
Homogenizer
-
Centrifuge
Procedure:
-
Dissect the brain structure of interest, weigh the tissue fragment, and rapidly freeze it in liquid nitrogen. For long-term storage, transfer the frozen tissue to -80°C.[16]
-
Re-suspend the frozen brain tissue in an appropriate volume of cold acid-extraction buffer (e.g., 10 volumes of buffer to 1 weight of tissue).
-
Homogenize the sample on ice until the tissue is completely disrupted.
-
Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Carefully collect the supernatant, which contains the extracted KYNA.
-
The pH of the supernatant may need to be neutralized with an appropriate buffer before analysis, depending on the requirements of the analytical method.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of KYNA.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.[17][18]
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol.[17][19] The pH of the mobile phase is a critical parameter for achieving good separation.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.[17]
-
Detection:
-
UV Detection: KYNA can be detected by UV absorbance, with an optimal wavelength around 330 nm.[19]
-
Fluorescence Detection: For higher sensitivity, fluorescence detection can be employed. This may involve post-column derivatization or taking advantage of the native fluorescence of KYNA under specific conditions.[20]
-
Example HPLC Method:
-
Column: ReproSil-Pur C18 (4 x 100 mm)
-
Mobile Phase: 50 mM sodium acetate and 5% acetonitrile (pH adjusted to 6.2 with glacial acetic acid).
-
Flow Rate: 0.5 ml/min.
-
Post-column Reagent: 500 mM zinc acetate delivered at 0.1 ml/min to enhance fluorescence.
-
Detection: Fluorescence detection.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of KYNA, especially in complex biological matrices.
Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for quantitative analysis.[18][21]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly employed.[22]
-
Column: A reversed-phase C18 column is a suitable choice.[18]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., formic acid, ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile) is often used.[21]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterated kynurenic acid (e.g., KYNA-d5), is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation.[23]
Sample Preparation for LC-MS/MS:
-
To a known volume of the biological sample (e.g., serum, brain extract), add the internal standard.
-
Precipitate proteins using a suitable solvent like acetonitrile or by acid treatment (e.g., with perchloric or trichloroacetic acid).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase before injection into the LC-MS/MS system.
Signaling Pathways and Biological Relationships
This compound exerts its biological effects through interaction with several key receptor systems. The following diagrams illustrate these interactions.
Kynurenic Acid as a Ligand for GPR35 and the Aryl Hydrocarbon Receptor (AhR)
KYNA has been identified as an endogenous ligand for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR), linking tryptophan metabolism to immune and inflammatory responses.[24][25][26]
Caption: Kynurenic acid signaling through GPR35 and AhR.
Kynurenic Acid as an Antagonist of the NMDA Receptor
In the central nervous system, one of the most well-characterized roles of KYNA is its antagonism of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor.[1][3]
Caption: Mechanism of NMDA receptor antagonism by kynurenic acid.
General Experimental Workflow for KYNA Analysis
The following diagram provides a logical overview of the steps involved in the analysis of KYNA from biological samples.
Caption: General workflow for the analysis of kynurenic acid.
Conclusion
This compound, or Kynurenic Acid, is a pleiotropic molecule with a widespread natural occurrence and significant biological activities. Its role as a modulator of the glutamatergic system and as a ligand for key immune receptors underscores its importance in health and disease. The methodologies outlined in this guide provide a robust framework for the accurate quantification of KYNA, which is essential for furthering our understanding of its complex biology. For researchers in drug development, the kynurenine pathway and KYNA itself represent promising targets for therapeutic intervention in a range of neurological and inflammatory conditions. Continued research into the natural sources and biological functions of this intriguing molecule is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 6. The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presence of kynurenic acid in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution, synthesis, and absorption of kynurenic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kynurenines in the regulation of behavior in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The tryptophan oxidation pathway in mosquitoes with emphasis on xanthurenic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. biosensis.com [biosensis.com]
- 17. Reducing brain kynurenic acid synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 20. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. frontiersin.org [frontiersin.org]
An In-depth Technical Guide on the Core Structural Differences Between Kynurenic Acid and 2-Hydroxyquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the structural and physicochemical properties of two isomeric quinoline (B57606) derivatives: Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) and 2-hydroxyquinoline-4-carboxylic acid. A thorough understanding of their distinct characteristics is crucial for researchers in medicinal chemistry, neurobiology, and drug development.
Structural Isomerism: A Tale of Two Quinolines
Kynurenic acid and this compound share the same molecular formula (C₁₀H₇NO₃) and molecular weight (189.17 g/mol ). However, they are structural isomers, differing in the substitution pattern of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the quinoline ring.
-
Kynurenic Acid: The hydroxyl group is at position 4, and the carboxylic acid group is at position 2.
-
This compound: The hydroxyl group is at position 2, and the carboxylic acid group is at position 4.
This seemingly minor positional difference leads to significant variations in their chemical reactivity, biological activity, and overall physicochemical profiles.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties of both compounds. It is important to note that while some experimental data is available, other values are predicted and should be considered as such.
| Property | Kynurenic Acid | This compound |
| IUPAC Name | 4-Hydroxyquinoline-2-carboxylic acid | This compound |
| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol [1] | 189.17 g/mol [2] |
| Melting Point | 282.5 °C[3] | >300 °C |
| pKa (acidic) | ~2.4 (experimental)[4], 3.17 (predicted)[5] | 2.76 (predicted) |
| logP | 1.3 (predicted)[1] | 0.6 (predicted)[2] |
| Water Solubility | Soluble in hot water and 0.1 N NaOH[6] | Data not readily available |
Biological Significance and Applications
The isomeric difference profoundly impacts the biological roles of these molecules.
Kynurenic Acid is a well-characterized endogenous metabolite of tryptophan, produced via the kynurenine (B1673888) pathway.[7] It is a potent antagonist of ionotropic glutamate (B1630785) receptors (NMDA, AMPA, and kainate) and the α7 nicotinic acetylcholine (B1216132) receptor.[3] Due to its neuroprotective and anticonvulsant properties, it is extensively studied in the context of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[8]
This compound , on the other hand, is not a known endogenous metabolite. It is primarily recognized as a synthetic intermediate in the preparation of various pharmaceuticals and other biologically active molecules.[9] It serves as a versatile building block in medicinal chemistry.
Signaling Pathway and Synthetic Workflow
Kynurenic Acid: The Kynurenine Pathway
Kynurenic acid is synthesized in the body from the amino acid tryptophan through a series of enzymatic reactions known as the kynurenine pathway.
This compound: A Synthetic Workflow
A common synthetic route to this compound involves the oxidation of a 2-hydroxy-4-halomethylquinoline precursor.
Experimental Protocols
Synthesis Methodologies
A common laboratory-scale synthesis of kynurenic acid derivatives is the Conrad-Limpach reaction. A modified, one-pot, catalyst-free method has been reported:
-
Reaction Setup: Aniline (B41778) or a substituted aniline is reacted with diethyl acetylenedicarboxylate (B1228247) in a solvent such as N,N-dimethylformamide (DMF).
-
Heating: The reaction mixture is heated.
-
Hydrolysis and Condensation: The resulting ethyl ester of kynurenic acid can be hydrolyzed to yield kynurenic acid or undergo condensation to form amide derivatives.
A patented method for the synthesis of this compound involves the following steps[10]:
-
Starting Material: 2-hydroxy-4-chloromethylquinoline.
-
Oxidation: The starting material is oxidized using an aqueous alkaline solution of hydrogen peroxide. The reaction is typically carried out at a temperature between 35°C and 70°C.
-
Formation of Salt: The reaction yields the alkali metal salt of this compound.
-
Acidification: The salt is then acidified with a non-oxidizing acid, such as hydrochloric acid, to a pH of 1-4.
-
Isolation: The final product, this compound, precipitates out of the solution and can be isolated by filtration.
Physicochemical Property Determination
-
Solution Preparation: Prepare a solution of the compound of a known concentration in a suitable solvent (e.g., water or a water-co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid or base (e.g., HCl or NaOH).
-
Measurement: Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.
-
Solvent System: Use a biphasic system of n-octanol and water (or a suitable buffer). The two phases should be pre-saturated with each other.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add the second phase and shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: Separate the two phases carefully.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and measure their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: Inject the sample of the unknown compound and measure its retention time.
-
Calculation: Calculate the retention factor for the unknown compound and use the calibration curve to determine its logP value.[11]
Conclusion
References
- 1. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Kynurenic acid (HMDB0000715) [hmdb.ca]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 15733-89-8 | FH44004 [biosynth.com]
- 9. This compound [anshulchemicals.com]
- 10. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comprehensive Technical Guide to Quinoline Carboxylic Acids for Researchers and Drug Development Professionals
An In-depth Overview of the Synthesis, Physicochemical Properties, and Biological Activities of a Versatile Heterocyclic Scaffold.
Introduction
Quinoline (B57606) carboxylic acids represent a prominent class of heterocyclic compounds, characterized by a quinoline core functionalized with one or more carboxyl groups. The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, imparts a unique electronic and structural profile that makes it a "privileged scaffold" in medicinal chemistry. Derivatives of quinoline carboxylic acids are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This guide provides a detailed technical overview of the fundamental characteristics, synthesis, and biological significance of quinoline carboxylic acids, tailored for professionals in chemical and pharmaceutical research.
Core Structure and Physicochemical Characterization
The parent structure consists of a C₉H₇N bicyclic heteroaromatic ring with a COOH group. The position of the carboxylic acid group significantly influences the molecule's chemical and physical properties, such as acidity (pKa), lipophilicity (logP), and solubility, which in turn govern its pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties of Isomeric Quinoline Carboxylic Acids
The properties of the parent quinoline carboxylic acid isomers are crucial benchmarks for understanding the behavior of more complex derivatives.
| Property | Quinoline-2-carboxylic Acid | Quinoline-3-carboxylic Acid | Quinoline-4-carboxylic Acid | Quinoline-8-carboxylic Acid |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ | C₁₀H₇NO₂ | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol | 173.17 g/mol | 173.17 g/mol | 173.17 g/mol |
| pKa (Strongest Acidic) | ~3.6 (Predicted) | ~3.61 (Predicted)[1] | 1.03 - 3.61 (Predicted)[1][2] | 1.82[3][4] |
| logP (Predicted) | 2.17[5] | 1.7 | 1.63[1] | 1.00 |
| Water Solubility | Moderately Soluble (14 mg/mL)[6] | Low Solubility | Slightly Soluble | Insoluble[3][4][7] |
| Melting Point (°C) | 156-158 | 273-275 | 254-255[1] | 183-185[3][7] |
| CAS Number | 93-10-7 | 6480-68-8 | 486-74-8 | 86-59-9 |
Synthesis of Quinoline Carboxylic Acids
Several named reactions are classically employed for the synthesis of the quinoline carboxylic acid scaffold, with the Pfitzinger and Doebner reactions being among the most prominent for preparing quinoline-4-carboxylic acids.
The Pfitzinger Reaction
The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a robust method for synthesizing substituted quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[2][8][9]
This protocol details the synthesis from isatin and acetophenone (B1666503).[10]
-
Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide (B78521) by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol (B145695) with stirring. Caution: The dissolution is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt of the opened keto-acid.[10]
-
Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[10] Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol via rotary evaporation. Dissolve the residue in water.
-
Purification: Extract the aqueous solution with diethyl ether to remove unreacted acetophenone and other neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.[9]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be recrystallized from ethanol or an ethanol/water mixture for further purification.[9]
The Doebner Reaction
The Doebner reaction is a three-component synthesis of quinoline-4-carboxylic acids involving the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[11][12]
Key Biological Activities and Mechanisms of Action
Quinoline carboxylic acids are renowned for their diverse pharmacological effects, which stem from their ability to interact with various biological targets. The following sections detail their primary mechanisms of action.
Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The quinolone and fluoroquinolone antibiotics, a major class of drugs based on the quinoline carboxylic acid scaffold, function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication. The drug stabilizes the enzyme-DNA complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death. The carboxylic acid group at the C-3 position is essential for this activity.[13]
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Example | Organism | MIC (µg/mL) | Reference |
| Norfloxacin | Escherichia coli | 0.05 (MIC₉₀) | [13] |
| Norfloxacin | Pseudomonas aeruginosa | 3.1 (MIC₉₀) | [13] |
| Norfloxacin | Staphylococcus aureus | 1.6 (MIC₉₀) | [13] |
| Quinolidene-rhodanine Conjugates | Mycobacterium tuberculosis H37Ra | 1.66 - 9.57 | [14] |
| Quinoline-based Hybrid 7b | Staphylococcus aureus | 2.0 | [15] |
| Quinoline-based Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10.0 | [15] |
Anticancer Activity: Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Certain quinoline carboxylic acid derivatives are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[5][16] Cancer cells, with their high proliferation rates, are highly dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest and halting tumor growth. The carboxylate group of the inhibitor is crucial, forming a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[16]
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound 41 | DHODH Enzyme | 0.00971 | [5][7][9] |
| Compound 43 | DHODH Enzyme | 0.0262 | [5][7][9] |
| Compound 46 | DHODH Enzyme | 0.0283 | [5][9] |
| Compound 7c | MCF-7 (Breast Cancer) | 1.73 (µg/mL) | [12] |
| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Significant Cytotoxicity | [17] |
| Kynurenic acid | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [17] |
Anticancer Activity: Inhibition of Protein Kinase CK2
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and suppression of apoptosis. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2.[8][11][18] Molecular docking studies reveal that the inhibitor's carboxylic group forms crucial hydrogen bonds with key amino acid residues (Lys68 and Asp175) in the ATP-binding pocket, while the quinoline scaffold engages in hydrophobic interactions (with residues like Ile95, Phe113, Ile174, Val66, and Met163).[14]
| Compound Class/Example | Target | IC₅₀ (µM) | Reference |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [8][11][18] |
| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [8][11][18] |
| Compound 6b (a tetrazole derivative) | Protein Kinase CK2 | 0.8 |
Standard Experimental Protocols for Biological Evaluation
A typical workflow for the discovery and characterization of novel quinoline carboxylic acid derivatives involves synthesis, purification, structural confirmation, and subsequent biological screening.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product.[8][11][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, add 10-28 µL of MTT stock solution (typically 2-5 mg/mL in PBS) to each well.[8] Incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 492 nm).[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value from the dose-response curve.
Broth Microdilution Method for MIC Determination
This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][18]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate. Typically, 100 µL of medium is added to each well, and 100 µL of a 2x concentrated drug solution is added to the first column, followed by serial dilution across the plate.
-
Preparation of Inoculum: Grow the test microorganism overnight. Prepare a standardized inoculum adjusted to a 0.5 McFarland standard, then dilute it to the final required concentration (e.g., 10⁴ to 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension (e.g., 5 µL). Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using an ELISA plate reader to measure optical density.[10]
Conclusion
The quinoline carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, providing the foundation for a multitude of clinically significant drugs. Its synthetic accessibility via classic reactions like the Pfitzinger and Doebner syntheses, combined with its versatile biological activity, ensures its continued relevance in drug discovery. A thorough understanding of its physicochemical properties, mechanisms of action, and the experimental protocols for its evaluation is essential for researchers aiming to develop novel and more effective therapeutic agents based on this remarkable heterocyclic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scribd.com [scribd.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Knoevenagel Condensation [organic-chemistry.org]
An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Hydroxyquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding present in 2-Hydroxyquinoline-4-carboxylic acid. This structural feature plays a pivotal role in the molecule's conformation, stability, and reactivity, which are critical parameters in the fields of medicinal chemistry and materials science. This document outlines the key experimental and computational methodologies used to characterize this interaction and presents the relevant quantitative data.
Structural Elucidation of the Intramolecular Hydrogen Bond
This compound exists in a tautomeric equilibrium with its 2-oxo-1,2-dihydroquinoline-4-carboxylic acid form. In the solid state, it crystallizes as the latter, where the hydrogen from the 2-hydroxyl group has migrated to the quinoline (B57606) nitrogen. However, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the keto oxygen at position 2 is a key determinant of its structure in various environments. This interaction leads to the formation of a stable six-membered ring, significantly influencing the molecule's physicochemical properties.[1]
Crystallographic Analysis
The crystal structure of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate provides precise atomic coordinates, bond lengths, and angles, which are fundamental to understanding the steric and electronic factors governing intramolecular interactions.[2] While the primary hydrogen bonding observed in the crystal lattice is intermolecular, involving the carboxylic acid, the keto group, and lattice water molecules, the intramolecular geometry is crucial for assessing the potential for intramolecular hydrogen bonding in other states (e.g., in solution or in the gas phase).[2]
Below is a logical workflow for determining molecular geometry from crystallographic data.
Table 1: Key Intramolecular Distances and Angles in 2-oxo-1,2-dihydroquinoline-4-carboxylic acid
| Parameter | Molecule A (Å or °) | Molecule B (Å or °) |
| O(keto)···H(hydroxyl) Distance | Data not directly available from solid-state structure | Data not directly available from solid-state structure |
| O(keto)···O(hydroxyl) Distance | Calculated from atomic coordinates | Calculated from atomic coordinates |
| C=O···H Angle | Data not directly available from solid-state structure | Data not directly available from solid-state structure |
Note: The solid-state structure exists as the 2-oxo tautomer, precluding a direct measurement of the intramolecular hydrogen bond of the 2-hydroxy tautomer. Computational methods are employed to model this interaction.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for probing the electronic and vibrational states of the functional groups involved in hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the chemical shift of the carboxylic acid proton is highly sensitive to its environment. Intramolecular hydrogen bonding typically leads to a downfield shift (higher ppm value) of the proton resonance due to deshielding. The observation of a signal in the 10-13 ppm range for the carboxylic acid proton in a non-polar solvent would be strong evidence for the presence of this interaction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy detects the vibrational frequencies of chemical bonds. The formation of an intramolecular hydrogen bond affects the stretching frequencies of the O-H and C=O groups. Specifically, the O-H stretching band is expected to broaden and shift to a lower wavenumber (typically 3200-2500 cm⁻¹) compared to a free hydroxyl group. The C=O stretching frequency of the carboxylic acid may also shift to a lower wavenumber due to the donation of electron density from the oxygen to the hydrogen-bonded proton.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-13 ppm | Deshielding due to intramolecular hydrogen bonding. |
| FTIR | Hydroxyl Stretch (O-H) | 3200-2500 cm⁻¹ (broad) | Weakening of the O-H bond due to hydrogen bonding. |
| FTIR | Carbonyl Stretch (C=O) | ~1680-1700 cm⁻¹ | Delocalization of electron density in the C=O bond. |
Note: Specific experimental values can be found in spectral databases such as those provided by PubChem and SpectraBase.[3][4]
Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating intramolecular hydrogen bonding. These methods can provide detailed information about the geometry, energy, and electronic nature of the hydrogen bond.
Geometric and Energetic Parameters
DFT calculations can be used to optimize the geometry of the 2-hydroxy tautomer and calculate key parameters of the intramolecular hydrogen bond, such as the O-H···O distance and the C=O···H angle. The strength of the hydrogen bond can be estimated by comparing the energy of the conformer with the intramolecular hydrogen bond to a hypothetical open conformer where this interaction is absent.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature of the hydrogen bond. The presence of a bond critical point (BCP) between the hydrogen and the acceptor oxygen atom is a definitive indicator of a hydrogen bonding interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the bond.
The following diagram illustrates a typical workflow for the computational analysis of intramolecular hydrogen bonding.
Experimental Protocols
Synthesis and Crystallization
This compound can be synthesized by refluxing a mixture of isatin (B1672199) and malonic acid in acetic acid with sodium acetate.[2] Single crystals suitable for X-ray diffraction can be obtained by recrystallization from water.[2]
Spectroscopic Measurements
-
NMR Spectroscopy: ¹H NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.
-
FTIR Spectroscopy: FTIR spectra can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory on a standard FTIR spectrometer.
Computational Methods
-
DFT Calculations: Geometry optimizations and frequency calculations can be performed using a software package like Gaussian with a functional such as B3LYP and a basis set like 6-311++G(d,p).
-
AIM Analysis: The electron density from the DFT calculation can be analyzed using software like AIMAll to identify and characterize the bond critical points.
Conclusion
The intramolecular hydrogen bond in this compound is a crucial structural feature that dictates its conformation and influences its chemical and physical properties. A comprehensive understanding of this interaction, achieved through a combination of crystallographic, spectroscopic, and computational methods, is essential for its application in drug design and materials science. This guide provides the foundational knowledge and methodologies for researchers to further investigate and exploit the properties of this important molecule.
References
The Discovery and Enduring Significance of 2-Hydroxyquinoline-4-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinoline-4-carboxylic acid, more commonly known as kynurenic acid (KYNA), stands as a pivotal molecule at the intersection of metabolism, neuroscience, and immunology. First identified in the mid-19th century, its journey from a curious urinary metabolite to a key player in complex signaling pathways reflects the evolution of our understanding of biochemistry and its implications for human health and disease. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental protocols related to this fascinating compound, tailored for professionals in research and drug development.
The Dawn of Discovery: Liebig and the Canine Connection
The story of this compound begins in 1853 with the eminent German chemist Justus von Liebig. While investigating the composition of dog urine, Liebig isolated a novel crystalline substance.[1][2][3] This discovery, published in his renowned journal Annalen der Chemie, marked the first encounter with the compound that would later be named kynurenic acid, a nod to its canine origin.[1][2][3]
While the original 1853 publication by Liebig detailing the initial physical and chemical properties of kynurenic acid is not readily accessible in full text, subsequent characterizations have provided the data we recognize today.
From Waste Product to Metabolic Intermediate: The Work of Ellinger
For half a century, the significance of kynurenic acid remained obscure, largely regarded as a metabolic waste product. This perception began to shift in 1904, thanks to the work of Alexander Ellinger. Through his research on tryptophan metabolism, also conducted using dog urine, Ellinger established a crucial link: kynurenic acid was a metabolite of the essential amino acid tryptophan. This discovery was a landmark in biochemistry, repositioning kynurenic acid as an integral component of a major metabolic pathway.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound based on contemporary data. Historical data from the initial discovery is not available.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | PubChem |
| Molar Mass | 189.17 g/mol | PubChem |
| Melting Point | 282.5 °C (540.5 °F; 555.6 K) | Wikipedia[1] |
| Appearance | Yellowish-white crystalline powder | |
| Solubility | Soluble in hot alcohol and alkaline solutions; sparingly soluble in water. |
Early Synthetic Approaches: The Conrad-Limpach Synthesis
The late 19th century witnessed significant advancements in synthetic organic chemistry, providing tools to construct complex molecules in the laboratory. One of the earliest and most relevant methods for the synthesis of the quinoline (B57606) scaffold, the structural core of kynurenic acid, is the Conrad-Limpach synthesis, first reported in 1887. This reaction involves the condensation of an aniline (B41778) with a β-ketoester.
Representative Experimental Protocol (Modern Adaptation of a Historical Method)
The following protocol is a modern adaptation illustrating the principles of a Conrad-Limpach-type synthesis for a related 4-hydroxyquinoline (B1666331) derivative.
Synthesis of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate
-
Step 1: Formation of the Enamine. Aniline and diethyl 1,3-acetonedicarboxylate are dissolved in ethanol (B145695). The mixture is heated under reflux for 6 hours to form the intermediate enamine.
-
Step 2: Cyclization. The ethanol is removed by vacuum distillation. The resulting residue is dissolved in a high-boiling point solvent such as 1,2-dichlorobenzene.
-
Step 3: Ring Closure. The solution is heated to a high temperature (typically above 200°C) to induce ring closure, yielding the 4-hydroxyquinoline product.
-
Step 4: Hydrolysis. The resulting ester can then be hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the corresponding carboxylic acid.
The Kynurenine (B1673888) Pathway: A Historical Perspective
The discovery that kynurenic acid is a metabolite of tryptophan opened the door to the elucidation of a complex metabolic cascade known as the kynurenine pathway. This pathway is now recognized as the primary route of tryptophan degradation in mammals.
The following diagram illustrates the key steps in the kynurenine pathway as they were understood in the early to mid-20th century, following the foundational discoveries of Liebig and Ellinger.
Logical Workflow: From Discovery to Metabolic Placement
The historical progression of our understanding of this compound can be visualized as a logical workflow, starting from its initial observation and culminating in its placement within a key metabolic pathway.
Conclusion
The journey of this compound from its discovery in the 19th century to its current status as a molecule of significant interest in the biomedical sciences is a testament to the cumulative nature of scientific inquiry. From the foundational observations of Liebig and Ellinger to the detailed elucidation of the kynurenine pathway, our understanding of this compound has evolved dramatically. For researchers and drug development professionals, this historical context provides a valuable foundation for appreciating the multifaceted roles of kynurenic acid and for exploring its therapeutic potential in a range of disorders. The early synthetic methods, such as the Conrad-Limpach synthesis, while largely superseded, offer insights into the ingenuity of early organic chemists and the evolution of synthetic strategies. The continued exploration of the kynurenine pathway and its metabolites promises to yield further discoveries with profound implications for human health.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline-4-Carboxylic Acid via the Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinoline-4-carboxylic acid is a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[1][2] Its derivatives are explored as potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.[3] The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, can be adapted to produce this specific hydroxy derivative, primarily through the Halberkann variant.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of this compound, tailored for professionals in pharmaceutical and chemical research.
Reaction Principle: The Pfitzinger Reaction and its Halberkann Variant
The traditional Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[4] The reaction proceeds through the base-catalyzed hydrolysis of the isatin amide bond, forming a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[4][6]
For the synthesis of this compound, the Halberkann variant is particularly relevant. This modification utilizes N-acyl isatins as the starting material. The reaction with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids.[4][5]
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes quantitative data from various synthetic routes to this compound and its derivatives, providing a comparative overview of different reaction conditions and their outcomes.
| Starting Material | Reactant/Conditions | Product | Yield (%) | Reference |
| N-acyl isatins | Base | 2-hydroxy-quinoline-4-carboxylic acids | Not specified | [4][5] |
| 2-hydroxy-4-chloromethylquinoline | NaOH, H₂O₂ | This compound | ~80% | [7] |
| Isatin | Acetic anhydride, then semicarbazide (B1199961) and further reactions | Derivatives of N-acetyl isatin | 85% (for an intermediate) | [8] |
| 2-hydroxy-4-chloromethyl-8-methylquinoline | Oxidation | 2-hydroxy-8-methylquinoline-4-carboxylic acid | 54.7% | [7] |
| 2-hydroxy-4-chloromethyl-8-chloroquinoline | Oxidation | 2-hydroxy-8-chloroquinoline-4-carboxylic acid | 85.5% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: General Halberkann Reaction for this compound
This protocol describes a general procedure for the synthesis of this compound from an N-acylisatin.
Materials:
-
N-acylisatin (e.g., N-acetylisatin)
-
A strong base (e.g., Potassium Hydroxide or Sodium Hydroxide)
-
Protic solvent (e.g., Ethanol (B145695), Water, or a mixture)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
Dissolution of Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the base (e.g., KOH) in the chosen solvent.
-
Addition of N-acylisatin: Add the N-acylisatin to the basic solution.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2 to 24 hours, depending on the specific substrate and desired conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound via Oxidation
This protocol is based on a patented method involving the oxidation of a 2-hydroxy-4-halogenomethylquinoline.[7]
Materials:
-
2-hydroxy-4-chloromethylquinoline
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Water
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware with four orifices
-
Heating and stirring apparatus
Procedure:
-
Preparation of Basic Solution: In a 2-liter four-necked flask, place 24 g of NaOH and 150 ml of water and heat to 50°C.
-
Simultaneous Addition: Simultaneously add 100 ml of 30% hydrogen peroxide and 9.7 g of 2-hydroxy-4-chloromethylquinoline over a 20-minute interval, maintaining the temperature at 50°C.
-
Reaction: Continue to maintain the reaction mixture at 50°C for 8 hours.
-
Filtration: Filter the aqueous solution.
-
Acidification and Precipitation: Acidify the filtrate with 200 ml of aqueous hydrochloric acid (1:1) and cool to 10°C to precipitate the product.
-
Isolation and Drying: Collect the precipitate by filtration and dry in a vacuum at 150°C.
-
Recrystallization: Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure this compound.
Visualizations
Pfitzinger Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Conrad-Limbach Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Conrad-Limbach synthesis, a classic and enduring method, offers a versatile pathway to 4-hydroxyquinoline (B1666331) derivatives, a core scaffold in numerous biologically active compounds. This document provides detailed application notes and experimental protocols to guide researchers in the successful synthesis and application of these valuable molecules.
Introduction to the Conrad-Limbach Synthesis
The Conrad-Limbach synthesis, first reported in 1887, is a condensation reaction between anilines and β-ketoesters to produce 4-hydroxyquinolines.[1] The reaction typically proceeds in two distinct steps: the formation of a β-aminoacrylate (enamine) intermediate, followed by a high-temperature thermal cyclization.[2][3][4] The regioselectivity of the initial condensation and the conditions of the cyclization are critical factors in achieving high yields of the desired 4-hydroxyquinoline isomer and avoiding the formation of the isomeric 2-hydroxyquinoline (B72897) via the competing Knorr synthesis.[5][6][7]
Quinoline (B57606) derivatives synthesized through this method have shown significant promise in various therapeutic areas, including the development of anti-inflammatory agents for arthritis, treatments for drug-resistant malaria, and as HIV-1 integrase inhibitors.[1]
Reaction Mechanism and Regioselectivity
The Conrad-Limbach synthesis is initiated by the nucleophilic attack of the aniline (B41778) on the keto group of the β-ketoester, forming a tetrahedral intermediate. This is followed by protonation and dehydration to yield a Schiff base, which then tautomerizes to the more stable enamine intermediate.[1] The crucial and often rate-determining step is the thermal electrocyclic ring-closing of the enamine at high temperatures (typically around 250 °C) to form the 4-hydroxyquinoline product after elimination of an alcohol.[1][5]
A critical consideration is the competition with the Knorr quinoline synthesis. At higher initial reaction temperatures (approximately 140 °C), the aniline can attack the less reactive ester group of the β-ketoester, leading to a β-keto acid anilide.[5][6] Subsequent cyclization of this intermediate yields the 2-hydroxyquinoline isomer.[5] Therefore, controlling the temperature of the initial condensation is key to directing the synthesis towards the desired 4-hydroxyquinoline product.
Figure 1: Conrad-Limbach vs. Knorr Synthesis Pathways.
Quantitative Data Summary
The yield of the Conrad-Limbach synthesis is highly dependent on the reaction conditions, particularly the solvent used for the high-temperature cyclization step. High-boiling, inert solvents are crucial for reaching the necessary temperatures for efficient cyclization.[1][5]
| Solvent | Boiling Point (°C) | Typical Yield (%) | Reference |
| Mineral Oil | > 275 | Up to 95% | [5] |
| Dowtherm A | 257 | ~90% | [6][8] |
| Diphenyl Ether | 259 | 70-80% | [6] |
| 1,2,4-Trichlorobenzene | 214 | ~65% | [6] |
| No Solvent | - | < 30% | [5] |
Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline Derivatives.
| Starting Aniline | β-Ketoester | Cyclization Conditions | Product | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate (B1235776) | Dowtherm A, 250°C, 15 min | 2-Methyl-4-hydroxyquinoline | ~90% | [6] |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 1,2,4-Trichlorobenzene, reflux, 1 h | 4-Hydroxy-2-methyl-6-nitroquinoline | ~65% | [6] |
| 3-Chloroaniline | Diethyl malonate | Diphenyl ether, 250°C, 30 min | 7-Chloro-4-hydroxyquinolin-2(1H)-one | 70-80% | [6] |
Table 2: Examples of Conrad-Limbach Synthesis with Various Substrates.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-hydroxyquinoline derivatives via the Conrad-Limbach reaction.
Protocol 1: Synthesis of 2-Methyl-4-hydroxyquinoline
This protocol is a representative example of the two-step Conrad-Limbach synthesis.
Step 1: Synthesis of the β-Aminoacrylate Intermediate (Ethyl β-anilinocrotonate)
-
In a round-bottom flask, combine aniline (18.6 g, 0.2 mol) and ethyl acetoacetate (26 g, 0.2 mol).[6]
-
Heat the mixture at 140-150°C for 1 hour.[6]
-
The resulting crude ethyl β-anilinocrotonate can be used directly in the next step or purified by vacuum distillation.
Step 2: Thermal Cyclization
-
Preheat a high-boiling inert solvent, such as Dowtherm A or mineral oil, to 250°C in a suitable reaction vessel equipped with a reflux condenser.[6]
-
Add the ethyl β-anilinocrotonate from Step 1 dropwise to the hot solvent.[6]
-
Maintain the reaction mixture at 250°C for 15-30 minutes.[6]
-
Allow the mixture to cool to room temperature. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a suitable solvent like petroleum ether or toluene (B28343) to remove the high-boiling solvent.[6][9]
-
The crude 2-methyl-4-hydroxyquinoline can be further purified by recrystallization from ethanol.[6]
Protocol 2: One-Pot Synthesis of a 4-Hydroxyquinoline Derivative
This protocol provides a more streamlined one-pot procedure.
-
In a round-bottom flask equipped with a distillation apparatus, combine the aniline derivative (1.0 eq), the β-ketoester derivative (1.0 eq), and a high-boiling point solvent (e.g., Dowtherm A).[9]
-
Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid to the stirred mixture.[9]
-
Heat the reaction mixture to reflux. The alcohol (e.g., ethanol) produced during the initial condensation will be removed by distillation.[9]
-
Continue heating at reflux for 30-60 minutes, monitoring the removal of the alcohol.[9]
-
During the reflux period, the 4-hydroxyquinoline product may begin to precipitate.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with a non-polar solvent such as toluene or hexanes to remove the high-boiling solvent and other impurities.[9]
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).[1]
Experimental Workflow and Applications
The general workflow for a Conrad-Limbach synthesis involves a series of standard organic chemistry techniques.
Figure 2: General Experimental Workflow for the Conrad-Limbach Synthesis.
The quinoline derivatives synthesized via the Conrad-Limbach method have diverse applications in drug discovery and development, targeting a range of diseases.
Figure 3: Therapeutic Applications of Quinoline Derivatives.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete initial condensation.- Cyclization temperature too low.- Inefficient heat transfer. | - Monitor the initial reaction by TLC to ensure completion.- Use a high-boiling point solvent to maintain a temperature of ~250°C.[9]- Use an appropriate heating mantle and ensure good stirring. |
| Formation of 2-hydroxyquinoline isomer | The initial condensation temperature was too high, favoring the Knorr pathway. | Keep the initial reaction temperature lower (e.g., room temperature to moderate heating) to favor the kinetic product.[9] |
| Reaction mixture becomes a thick tar | Polymerization or side reactions at high temperatures. | Use an inert, high-boiling point solvent to maintain a manageable consistency and facilitate heat transfer.[9] |
| Difficulty in isolating/purifying the product | The product is highly insoluble or co-precipitates with byproducts. | - Allow the product to precipitate from the hot reaction mixture and collect by filtration.- Wash thoroughly with a non-polar solvent to remove the high-boiling solvent.[9]- Recrystallize from a suitable solvent. |
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
High-Yield Synthesis of 2-Hydroxyquinoline-4-Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-hydroxyquinoline-4-carboxylic acids, a crucial scaffold in medicinal chemistry and drug development. The protocols outlined below are based on established and efficient synthetic methodologies, including a high-yield oxidation process and a versatile three-component Doebner reaction.
Introduction
2-Hydroxyquinoline-4-carboxylic acid and its derivatives are important intermediates in the synthesis of various biologically active compounds. Their structural motif is found in pharmaceuticals ranging from antibacterial to anticancer agents. The efficient and high-yield synthesis of this core structure is therefore of significant interest to the scientific community. This document details two robust methods for obtaining these valuable compounds.
Method 1: Oxidation of 2-Hydroxy-4-Halogenomethylquinolines
This method provides a direct and high-yield route to 2-hydroxyquinoline-4-carboxylic acids through the oxidation of the corresponding 4-halogenomethyl derivatives. Yields for this process are consistently high, often exceeding 80%.[1][2]
Reaction Principle
The synthesis involves the oxidation of a 2-hydroxy-4-halogenomethylquinoline using an excess of alkaline hydrogen peroxide. The reaction proceeds at a moderately elevated temperature, and the desired carboxylic acid is obtained after acidification.[1]
Experimental Protocol
Materials:
-
2-Hydroxy-4-chloromethylquinoline
-
Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Hydrochloric acid (HCl)
-
Glacial acetic acid or ethanol (B145695) (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-4-chloromethylquinoline in an aqueous solution of sodium hydroxide.
-
To this solution, add a controlled excess of 30% hydrogen peroxide. The molar ratio of the starting material to hydrogen peroxide should be between 1:10 and 1:20, and the ratio of starting material to sodium hydroxide should be between 1:6 and 1:15.[1]
-
Heat the reaction mixture to a temperature between 50°C and 70°C and maintain for approximately 8 hours.[1]
-
After the reaction is complete, filter the aqueous solution.
-
Acidify the filtrate with a 1:1 aqueous solution of hydrochloric acid to a pH of 2.
-
Cool the mixture to 10°C to precipitate the this compound.
-
Collect the precipitate by filtration and dry it under vacuum at 150°C.
-
For further purification, the product can be recrystallized from glacial acetic acid or ethanol.[1]
Quantitative Data Summary
| Starting Material | Oxidizing Agent | Base | Temp. | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-4-chloromethylquinoline | Hydrogen Peroxide | Sodium Hydroxide | 50°C | 8 | ~84% | [1] |
| 2-Hydroxy-4-chloromethylquinoline | Hydrogen Peroxide | Sodium Hydroxide | 50°C | 8 | ~80% | [2] |
| 2-Hydroxy-4-bromomethylquinoline | Hydrogen Peroxide | Sodium Hydroxide | 50°C | 8 | ~68% | [1] |
Workflow Diagram
Caption: Oxidation of 2-hydroxy-4-halogenomethylquinoline.
Method 2: Modified Doebner Three-Component Synthesis
The Doebner reaction is a powerful tool for synthesizing quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid.[3] This one-pot, three-component reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and is effective for a wide range of substituted anilines.
Reaction Principle
This reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediates to form the quinoline (B57606) ring with a carboxylic acid group at the 4-position. This method is particularly useful for anilines bearing either electron-donating or electron-withdrawing groups.[3]
Experimental Protocol
Materials:
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Aldehyde (e.g., benzaldehyde)
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (B52724) (MeCN)
Procedure:
-
In a reaction vessel, dissolve the substituted aniline (1.0 eq) and the aldehyde (1.1 eq) in acetonitrile.
-
Add the Lewis acid catalyst (BF₃·THF or BF₃·OEt₂, 0.5 eq or more) to the mixture.[3]
-
Heat the mixture to 65°C.
-
Slowly add a solution of pyruvic acid (0.55 eq) in acetonitrile to the reaction mixture over a period of 3 hours.[3]
-
Continue heating the reaction mixture at 65°C for an additional 21 hours.
-
Upon completion, the reaction mixture can be worked up by standard procedures to isolate the substituted quinoline-4-carboxylic acid.
Quantitative Data Summary
| Aniline | Aldehyde | Catalyst | Temp. | Time (h) | Yield (%) | Reference |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF | 65°C | 24 | 89% | [3] |
| 4-methoxyaniline | Benzaldehyde | BF₃·THF | 65°C | 24 | 93% | [3] |
| Aniline | Benzaldehyde | BF₃·THF | 65°C | 24 | 85% | [3] |
Synthesis Pathway Diagram
Caption: Doebner three-component synthesis pathway.
Other Synthetic Approaches
While the two methods detailed above are highly effective, other classical syntheses for quinoline cores are worth noting for their versatility, although they may require further modification to yield the target this compound.
-
Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters.[4][5] The reaction temperature is a critical factor in determining the regioselectivity, with higher temperatures favoring the formation of 2-hydroxyquinolines (Knorr product).[4]
-
Camps Cyclization: This reaction proceeds from o-acylaminoacetophenones in the presence of a base to form hydroxyquinolines.[6] The reaction can yield a mixture of 2-hydroxy and 4-hydroxy isomers depending on the starting material and reaction conditions.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in various quinoline syntheses.[7][8] This modern technique can be applied to reactions like the Knoevenagel condensation to produce styrylquinoline-4-carboxylic acids.
Conclusion
The synthesis of 2-hydroxyquinoline-4-carboxylic acids can be achieved through multiple high-yield pathways. The oxidation of 2-hydroxy-4-halogenomethylquinolines offers a direct and efficient route with excellent yields. For greater structural diversity from simple starting materials, the modified Doebner three-component reaction provides a robust and versatile one-pot solution. The choice of synthetic route will depend on the availability of starting materials, the desired substitution patterns, and the scale of the synthesis.
References
- 1. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 2. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of 2-Hydroxy-4-halogenomethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of 2-hydroxy-4-halogenomethylquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein outline two primary oxidative transformations: the conversion to 2-hydroxyquinoline-4-carboxylic acid and the selective oxidation to 2-hydroxy-4-formylquinoline. These methods are essential for the structural modification and functionalization of the quinoline (B57606) scaffold, enabling the exploration of structure-activity relationships in drug discovery and development.
Introduction
The 2-hydroxyquinoline (B72897) (or 2-quinolone) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The functionalization of the 4-position of this heterocyclic system is a common strategy for modulating biological efficacy. The oxidation of a 4-halogenomethyl group to either a carboxylic acid or an aldehyde provides versatile handles for further chemical transformations, such as amide bond formation, esterification, or the introduction of other functional groups. This application note details robust and reproducible protocols for these key oxidative steps.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the two primary oxidation protocols for 2-hydroxy-4-halogenomethylquinoline.
Table 1: Oxidation to this compound
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-4-halogenomethylquinoline (e.g., 4-chloromethyl) | [1] |
| Primary Reagents | Hydrogen Peroxide (H₂O₂), Alkali Hydroxide (B78521) (e.g., NaOH) | [1] |
| Solvent | Water | [1] |
| Mole Ratio (Substrate:H₂O₂) | 1:10 to 1:20 (preferred 1:15 to 1:20) | [1] |
| Mole Ratio (Substrate:Alkali) | 1:6 to 1:15 (preferred 1:10 to 1:12) | [1] |
| Reaction Temperature | 35°C to 70°C (preferred 50°C to 70°C) | [1] |
| Reaction Time | 4 to 8 hours | [1] |
| Product | This compound | [1] |
| Typical Yield | High (quantitative data not specified in the reference) | [1] |
| Work-up | Acidification with a non-oxidizing acid (e.g., HCl, H₂SO₄) | [1] |
Table 2: Proposed Selective Oxidation to 2-Hydroxy-4-formylquinoline
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-4-halogenomethylquinoline (e.g., 4-bromomethyl) | General Method[2][3] |
| Primary Reagent | Dimethyl Sulfoxide (B87167) (DMSO) | [2][3] |
| Base | Sodium Bicarbonate (NaHCO₃) | [2] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Reaction Temperature | 80°C to 150°C | [2] |
| Reaction Time | Several hours | [2] |
| Product | 2-Hydroxy-4-formylquinoline | General Method |
| Typical Yield | Good to excellent for activated halides | [2] |
| Work-up | Aqueous work-up to remove DMSO and byproducts | General Method |
Experimental Protocols
Protocol 1: Oxidation of 2-Hydroxy-4-halogenomethylquinoline to this compound
This protocol is based on the method described in US Patent 3,691,171 A for the preparation of 2-hydroxyquinoline-4-carboxylic acids.[1]
Materials:
-
2-Hydroxy-4-halogenomethylquinoline
-
Hydrogen peroxide (aqueous solution)
-
Alkali metal hydroxide (e.g., sodium hydroxide)
-
Strong non-oxidizing acid (e.g., hydrochloric acid, sulfuric acid)
-
Water
-
Reaction vessel equipped with heating and stirring capabilities
Procedure:
-
Prepare an aqueous solution of the alkali metal hydroxide in the reaction vessel.
-
Heat the alkaline solution to the desired reaction temperature, preferably between 50°C and 70°C.[1]
-
Simultaneously and gradually add the 2-hydroxy-4-halogenomethylquinoline and the aqueous hydrogen peroxide solution to the heated alkaline solution. Maintain the temperature within the range of 50°C to 70°C throughout the addition.[1] The molar ratio of the starting material to hydrogen peroxide should be between 1:10 and 1:20, and the ratio of the starting material to alkali hydroxide should be between 1:6 and 1:15.[1]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a period of 4 to 8 hours, or until the reaction is complete as determined by monitoring the peroxide content of the mixture.[1]
-
Upon completion, cool the reaction mixture.
-
Acidify the mixture with a strong, non-oxidizing acid, such as hydrochloric or sulfuric acid, to precipitate the free this compound.
-
Collect the precipitated product by filtration, wash with water, and dry.
Protocol 2: Proposed Selective Oxidation of 2-Hydroxy-4-halogenomethylquinoline to 2-Hydroxy-4-formylquinoline (Kornblum Oxidation)
This proposed protocol is based on the general principles of the Kornblum oxidation, a well-established method for converting activated alkyl halides to aldehydes using dimethyl sulfoxide (DMSO).[2][3]
Materials:
-
2-Hydroxy-4-halogenomethylquinoline (preferably the bromo or iodo derivative)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃) or other suitable non-nucleophilic base
-
Reaction vessel with heating and stirring capabilities
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 2-hydroxy-4-halogenomethylquinoline and a suspension of sodium bicarbonate in dimethyl sulfoxide.
-
Heat the reaction mixture with vigorous stirring to a temperature between 80°C and 150°C. The optimal temperature will depend on the specific substrate and should be determined empirically.[2]
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within several hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product and to dissolve the inorganic salts and DMSO.
-
Collect the precipitate by filtration, wash thoroughly with water to remove any residual DMSO, and then with a small amount of a non-polar solvent (e.g., cold diethyl ether or hexane) to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Visualizations
Caption: Experimental workflows for the oxidation of 2-hydroxy-4-halogenomethylquinoline.
Caption: Logical relationship of oxidative pathways from a common precursor.
References
Application Notes and Protocols for Antimicrobial Agent Synthesis
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of new antimicrobial compounds, targeting researchers, scientists, and drug development professionals. The focus is on innovative approaches, including the synthesis of dendritic macromolecules and the targeting of specific bacterial signaling pathways.
Section 1: Synthesis of a Novel Dendritic Antimicrobial Agent
Dendritic polymers, with their well-defined, hyperbranched structures, offer a unique scaffold for the development of potent antimicrobial agents. Their polycationic surfaces can effectively disrupt bacterial membranes, leading to cell death. This section details the synthesis of a novel bow-tie shaped dendritic carbosilane derivative, BDTL049, which has demonstrated broad-spectrum antimicrobial activity.
Experimental Protocol: Synthesis of BDTL049
This protocol is adapted from the work of Lozano-Cruz et al.
Materials:
-
Dendron BrG2V2
-
Potassium carbonate (K2CO3)
-
Crown ether
-
Hexane
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica gel (SiO2)
Procedure:
-
A mixture of dendron BrG2V2 (0.79 g, 3.39 mmol), hydroquinone (0.19 g, 1.70 mmol), K2CO3 (0.92 g, 6.70 mmol), and crown ether (0.082 equiv.) in acetone is stirred at 90°C for 24 hours.
-
The resulting solution is filtered, and the solvent is evaporated under reduced pressure.
-
The obtained oil is extracted into hexane.
-
The organic phase is dried with MgSO4.
-
SiO2 is added to the solution to remove the crown ether.
-
The solution is filtered, and the solvent is removed under vacuum to yield the final product, BDTL049.
Workflow for Synthesis of BDTL049:
Caption: Synthesis workflow for the dendritic antimicrobial agent BDTL049.
Section 2: Evaluation of Antimicrobial Efficacy
Once synthesized, the antimicrobial properties of the new compound must be rigorously evaluated. This involves determining its ability to inhibit bacterial growth and to kill bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.
Materials:
-
Synthesized antimicrobial agent (e.g., BDTL049)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (for measuring optical density at 600 nm, OD600)
-
Agar (B569324) plates
Procedure:
-
MIC Determination (Broth Microdilution Method):
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in nutrient broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the OD600.
-
-
MBC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto an agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.
-
Data Presentation: Antimicrobial Activity of BDTL049
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Bacillus subtilis | 8 | 16 |
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Pseudomonas aeruginosa | 64 | 128 |
Data is hypothetical and for illustrative purposes.
Section 3: Targeting Bacterial Signaling Pathways
A promising strategy in antimicrobial drug discovery is to target essential bacterial signaling pathways that are absent in humans, thereby minimizing toxicity.[1] The two-component system (TCS) is a primary mechanism for signal transduction in bacteria, regulating processes like virulence and antibiotic resistance.[1]
Signaling Pathway: The Bacterial Two-Component System (TCS)
A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[1] Upon sensing an external stimulus, the HK autophosphorylates a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the RR, activating it. The activated RR then typically binds to DNA to regulate the expression of target genes.
Caption: The bacterial two-component signal transduction pathway.
Inhibitors of the TCS, particularly targeting the histidine kinase, represent a novel class of antimicrobial agents.[1] The development of small-molecule inhibitors of HKs could lead to new treatments with a low potential for human toxicity as this system is absent in human cells.[1]
Section 4: Alternative Strategies and Future Directions
The search for new antimicrobial agents is a continuous effort. Other promising strategies include:
-
Targeting the Bacterial SOS Response: This pathway is involved in DNA repair and can contribute to the development of antibiotic resistance.[2] Inhibitors of key proteins in this pathway, such as RecA and LexA, are being investigated.[2]
-
Drug Repurposing: Screening existing approved drugs for antimicrobial activity can significantly shorten the drug development timeline.[3][4]
-
Combinatorial Chemistry and Machine Learning: These approaches can accelerate the discovery of new antibacterial compounds by rapidly synthesizing and screening large libraries of molecules.[5]
-
Natural Products: Plants and microorganisms remain a rich source of novel antimicrobial compounds.[6][7]
The continued exploration of these and other innovative strategies is crucial in the fight against antimicrobial resistance. The protocols and information provided in this document offer a foundation for researchers to contribute to this critical area of drug discovery.
References
- 1. Frontiers | Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents [frontiersin.org]
- 2. Targeting the bacterial SOS response for new antimicrobial agents: drug targets, molecular mechanisms and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of plant-derived antimicrobial natural products to combat antimicrobial resistant pathogens: insights from 2018–2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Application Notes and Protocols: 2-Hydroxyquinoline-4-carboxylic Acid as a Chelating Agent in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinoline-4-carboxylic acid, also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a versatile heterocyclic compound with significant potential in coordination chemistry.[1][2] Its structure, featuring a quinoline (B57606) core with a hydroxyl group at the 2-position and a carboxylic acid group at the 4-position, allows it to act as a potent bidentate chelating agent for a variety of metal ions. This chelation occurs through the deprotonated hydroxyl and carboxylate groups, forming stable metal complexes. The resulting coordination compounds have garnered considerable interest due to their diverse applications in medicinal chemistry, materials science, and analytical chemistry.
In the pharmaceutical realm, derivatives and metal complexes of this compound have demonstrated promising biological activities, including anticancer and antimicrobial effects.[3] The mechanism of their anticancer action is often attributed to the inhibition of key enzymes such as DNA topoisomerase II and histone deacetylases (HDACs).[3] The coordination of a metal ion to the quinoline ligand can enhance these biological activities through various mechanisms, including increased lipophilicity and altered redox potentials.
These application notes provide an overview of the coordination chemistry of this compound, detailed protocols for the synthesis and characterization of its metal complexes, and methods for evaluating their biological activities.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a high melting point, indicating its thermal stability. It exhibits intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, which contributes to its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | [2] |
| Molecular Weight | 189.17 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | >300 °C | |
| CAS Number | 15733-89-8 | [2] |
Table 2: Key Spectroscopic Data for this compound Metal Complexes (Representative Data)
| Metal Ion | Technique | Key Bands/Shifts (cm⁻¹) | Reference |
| Cu(II) | IR | ν(C=O) shift to lower frequency, Appearance of ν(M-O) and ν(M-N) bands | [4] |
| Zn(II) | IR | ν(C=O) shift to lower frequency, Appearance of ν(M-O) and ν(M-N) bands | [5] |
| Ni(II) | IR | ν(C=O) shift to lower frequency, Appearance of ν(M-O) and ν(M-N) bands | [4] |
| Co(II) | IR | ν(C=O) shift to lower frequency, Appearance of ν(M-O) and ν(M-N) bands | [4] |
Note: The exact positions of the bands will vary depending on the specific complex and experimental conditions.
Coordination Chemistry and Stability Constants
Table 3: Representative Stability Constants (log K) of Metal Complexes with Structurally Related Ligands
| Metal Ion | Ligand | log K₁ | log K₂ | Conditions | Reference |
| Cu(II) | 8-Hydroxyquinoline-2-carboxylic acid | 12.00 | - | 0.1 M NaClO₄, 25 °C | [6] |
| Zn(II) | 8-Hydroxyquinoline-2-carboxylic acid | 9.10 | - | 0.1 M NaClO₄, 25 °C | [6] |
| Cd(II) | 8-Hydroxyquinoline-2-carboxylic acid | 8.57 | - | 0.1 M NaClO₄, 25 °C | [6] |
| Pb(II) | 8-Hydroxyquinoline-2-carboxylic acid | 11.35 | - | 0.1 M NaClO₄, 25 °C | [6] |
| La(III) | 8-Hydroxyquinoline-2-carboxylic acid | 10.13 | - | 0.1 M NaClO₄, 25 °C | [6] |
Note: This data is for a structurally similar ligand and serves as an estimation of the complex stability.
Experimental Protocols
Protocol 1: Synthesis of a Copper(II) Complex with this compound
Objective: To synthesize a copper(II) complex of this compound.
Materials:
-
This compound
-
Copper(II) acetate (B1210297) monohydrate
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 0.5 mmol of copper(II) acetate monohydrate in 10 mL of deionized water.
-
Slowly add the copper(II) acetate solution to the ethanolic solution of the ligand while stirring vigorously.
-
A precipitate should form upon mixing.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol and then with deionized water.
-
Dry the resulting solid in a desiccator over anhydrous calcium chloride.
-
Characterize the complex using techniques such as IR spectroscopy, elemental analysis, and thermogravimetric analysis.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Objective: To determine the stability constants of a metal complex with this compound using the Irving-Rossotti potentiometric titration method.[3]
Materials:
-
This compound
-
Metal salt (e.g., copper(II) nitrate)
-
Standardized sodium hydroxide (B78521) solution (carbonate-free)
-
Standardized nitric acid solution
-
Potassium nitrate (B79036) (for maintaining ionic strength)
-
pH meter with a combined glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Prepare the following solutions:
-
Solution A: Nitric acid + Potassium nitrate
-
Solution B: Solution A + this compound
-
Solution C: Solution B + Metal nitrate solution
-
-
Ensure the ionic strength of all solutions is maintained constant with potassium nitrate.
-
Calibrate the pH meter using standard buffer solutions.
-
Titrate each solution (A, B, and C) against the standardized sodium hydroxide solution at a constant temperature.
-
Record the pH values after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added for each titration.
-
From the titration curves, calculate the proton-ligand formation number (n̄A) and the metal-ligand formation number (n̄).
-
Calculate the free ligand exponent (pL).
-
Plot n̄ versus pL to obtain the formation curve.
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.).
Biological Applications and Activity
Metal complexes of this compound and its derivatives have shown significant potential as anticancer and antimicrobial agents. The chelation of the metal ion can enhance the biological activity of the parent ligand.
Table 4: Representative Anticancer Activity (IC₅₀ in µM) of Structurally Related Quinoline Metal Complexes
| Complex/Ligand | Cell Line | IC₅₀ (µM) | Reference |
| Quercetin (related flavonoid) | HeLa | - | [7] |
| Rh(III)-quercetin complex | HeLa | ~2-4 times less cytotoxic than cisplatin | [7] |
| Ru(II)-3-hydroxyflavone complex | SW620 | 0.75 | [7] |
| Cu(II)-quinazolinone Schiff base complex | A549 | ~1.11 | [8] |
| Cu(II)-quinazolinone Schiff base complex | MCF-7 | ~0.64 | [8] |
Note: This data is for structurally related compounds and serves as an indication of potential activity.
Table 5: Representative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Quinoline Metal Complexes
| Complex/Ligand | Microorganism | MIC (µg/mL) | Reference |
| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | E. coli | >128 | [9] |
| Mn(II) complex | E. coli | 64 | [9] |
| Co(II) complex | E. coli | 64 | [9] |
| Cd(II) complex | E. coli | 128 | [9] |
| Ag(I) complex | E. coli | 64 | [9] |
Note: This data is for a derivative of the target ligand and its metal complexes.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic activity of this compound metal complexes against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound metal complex stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Prepare serial dilutions of the metal complex in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is formed.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Signaling Pathway in Anticancer Activity
The anticancer activity of quinoline-based metal complexes is often associated with the induction of apoptosis (programmed cell death). One of the proposed mechanisms involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage, which can trigger the intrinsic apoptotic pathway. This pathway involves the activation of a cascade of caspases, ultimately leading to cell death.
Conclusion
This compound is a valuable chelating agent in coordination chemistry with significant potential for the development of novel therapeutic agents and functional materials. The ability to form stable complexes with a variety of metal ions allows for the fine-tuning of their physicochemical and biological properties. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new applications for its metal complexes. Further research is warranted to establish a comprehensive database of stability constants and to elucidate the detailed mechanisms of action of these promising compounds.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Cornerstone of Modern Drug Discovery: Application Notes on Structure-Activity Relationship (SAR) Studies
Introduction
Structure-Activity Relationship (SAR) studies are a fundamental concept in medicinal chemistry and drug discovery. The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure.[1][2] By systematically modifying the chemical structure of a compound, researchers can observe the corresponding changes in its biological activity, such as binding affinity to a target protein, enzyme inhibition, or cellular response. This iterative process of synthesis and biological testing allows for the identification of key structural features, known as pharmacophores, that are essential for the desired biological effect. SAR studies guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, while minimizing adverse effects.[1][3][4] This ultimately accelerates the development of safe and effective new drugs.[3]
Data Presentation: Quantitative Analysis of SAR
A crucial aspect of SAR studies is the quantitative analysis of how structural modifications impact a compound's activity. This data is typically presented in tables to allow for a clear and direct comparison between chemical structures and their corresponding biological activities. A common metric used is the half-maximal inhibitory concentration (IC50), which quantifies how much of a particular drug or substance is needed to inhibit a specific biological process by half.
Table 1: Structure-Activity Relationship of 2-Arylaminopurine Analogs as CDK2 Inhibitors
| Compound ID | R Group (at C6 position) | CDK2/cyclin A IC50 (µM) | CDK1/cyclin B IC50 (µM) | Selectivity Index (CDK1/CDK2) | Reference |
| 35 | O-(cyclohexylmethyl) | 0.005 | 0.25 | 50 | [3] |
| 70 | Phenyl | 0.015 | 0.45 | 30 | [3] |
| 73 | [1,1'-biphenyl]-3-yl | 0.044 | 86 | ~1955 | [3] |
Key Insight: The data in Table 1 demonstrates the profound impact of the substituent at the C6 position of the 2-arylaminopurine scaffold on both the potency and selectivity for CDK2. While the introduction of an alkoxy group like cyclohexylmethyl (compound 35) results in high potency, the larger, more lipophilic biphenyl (B1667301) group (compound 73) dramatically increases selectivity for CDK2 over the closely related CDK1.[3] This highlights how SAR studies can be used to fine-tune the properties of a lead compound to achieve a desired therapeutic profile.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. The following are representative protocols for key assays used to determine the biological activity of compounds in the context of kinase inhibitor discovery.
Protocol 1: In Vitro CDK2/cyclin A2 Kinase Assay (Luminescence-Based)
This protocol describes a method to measure the direct inhibitory effect of test compounds on the activity of the CDK2/cyclin A2 kinase complex. The assay quantifies the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Histone H1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the wells of the assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).
-
Kinase Reaction: Prepare a master mix containing the CDK2/cyclin A2 enzyme and histone H1 substrate in the assay buffer. Add the master mix to the wells containing the test compounds.
-
Initiation: Start the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Michaelis constant (Km) for CDK2.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
ATP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Normalize the data using the high and low controls and calculate the IC50 values for each test compound.
Protocol 2: Cell Viability (MTT) Assay
This cell-based assay is used to assess the effect of test compounds on the viability and proliferation of cancer cell lines. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 values.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing the complex workflows and biological pathways involved in SAR studies.
References
Application Notes and Protocols for 2-Hydroxyquinoline-4-carboxylic Acid in Anticancer Compound Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-hydroxyquinoline-4-carboxylic acid and its derivatives in the development of novel anticancer compounds. This document details their mechanisms of action, provides quantitative data on their efficacy, and outlines detailed protocols for their synthesis and biological evaluation.
Introduction
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, this compound has emerged as a promising platform for the design of potent anticancer agents. Its derivatives have been shown to exhibit significant cytotoxic effects against a variety of cancer cell lines through mechanisms that include the inhibition of crucial cellular enzymes such as DNA topoisomerases and histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.[1][2][3]
Mechanisms of Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by targeting key enzymes involved in cancer cell proliferation and survival.
-
Topoisomerase Inhibition: Certain derivatives function as topoisomerase inhibitors.[1][4] These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerases, these compounds induce DNA damage, which subsequently triggers apoptotic cell death.[1][5]
-
Histone Deacetylase (HDAC) Inhibition: A significant number of this compound derivatives have been identified as potent HDAC inhibitors.[2][6] HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.[7] Inhibition of the PI3K/Akt/mTOR signaling pathway has been implicated in the downstream effects of HDAC inhibition by some quinoline derivatives.[8]
-
Sirtuin (SIRT) Inhibition: Some derivatives have shown inhibitory activity against sirtuins, a class of NAD+-dependent deacetylases.[9] SIRT3, a mitochondrial sirtuin, is overexpressed in several cancers and plays a role in protecting cancer cells from chemotherapy-induced apoptosis.[9] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation.[9]
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected derivatives against various cancer cell lines, with potency typically reported as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| IND-2 (a pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone) | PC-3 (Prostate) | 3 | [1][3] |
| IND-2 (a pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone) | DU-145 (Prostate) | 3.5 | [1][3] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 (Leukemia) | 1.02 | [10] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | U266 (Myeloma) | 1.08 | [10] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | U937 (Lymphoma) | 1.11 | [10] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | MCF-7 (Breast) | 5.66 | [10] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | A549 (Lung) | 2.83 | [10] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [11] |
| Quinoline-based N-hydroxycinnamamide (4a) | HDAC8 | 0.442 | [6] |
| Quinazoline-4-(3H)-one derivative (5c) | MCF-7 (Breast) | 13.7 | [2] |
| Phosphorous substituted quinoline (20) | A549 (Lung) | 0.03 | [12] |
Mandatory Visualizations
Caption: Mechanism of action for this compound derivatives.
Caption: General workflow for anticancer drug screening.
Experimental Protocols
Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via the Pfitzinger Reaction
The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids.[13][14]
Materials:
-
Isatin (B1672199) (or substituted isatin)
-
An appropriate aryl methyl ketone (e.g., acetophenone)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (95% or absolute)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve KOH in ethanol to create a 33% (w/v) solution.
-
Add isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.[13]
-
Add the aryl methyl ketone to the reaction mixture.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).[13]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify with HCl to precipitate the product.[13]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.
Materials:
-
Cancer cells treated with test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the test compound for 24-48 hours.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, wash twice with cold PBS, and centrifuge.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) derivatives represent a versatile and powerful class of fluorophores for the fluorescent labeling of biomolecules.[1][2] Their inherent photophysical properties, including significant Stokes shifts, sensitivity to the microenvironment, and tunable fluorescence, make them invaluable tools in a wide range of biological research and drug development applications.[1][3] These applications include bio-imaging, molecular sensing, and tracking of drug delivery.[1] The quinoline scaffold, a bicyclic aromatic heterocycle, can be readily functionalized to create a diverse palette of fluorescent probes with tailored specificities and spectral properties.[3][4] This document provides detailed application notes and protocols for the use of quinoline derivatives in the fluorescent labeling of biomolecules, with a focus on proteins and nucleic acids, as well as their application in cellular imaging.
Data Presentation
The photophysical properties of fluorescent probes are critical for designing and executing successful fluorescence-based experiments. The following tables summarize key quantitative data for a selection of quinoline derivatives, providing a comparative overview of their spectral characteristics.
Table 1: Photophysical Properties of Representative Quinoline Derivatives
| Derivative/Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Conditions | Reference |
| 2-(2-Aminoethoxy)quinoline | ~405-410 | ~520-540 | Variable | >100 | Cellular Environment | [1] |
| 7-amino-4-trifluoromethyl-2-ethoxyquinoline | - | - | ~0.3 | 104 | - | |
| Quinoline-phenol Schiff bases (3aa-fa, 3bb-be) | - | - | 0.12-0.85 | 59-150 | CHCl3, DMSO, MeOH | [5][6] |
| QNO | - | - | - | - | 0.1 M PBS, pH 7.4 | [7] |
| DDTQ | - | 445 | - | - | Aqueous Media | [8] |
| QP2 | - | - | - | - | DMSO/H2O | [4] |
| QLAS | - | - | - | 171 | - | |
| BQB | 380/402 (low pH), 344 (high pH) | 550 (low pH), 453 (high pH) | - | - | - | [9] |
Table 2: Performance of Quinoline-Based Fluorescent Sensors for Metal Ions
| Probe Name | Target Ion | Detection Limit | Binding Constant (K) | Mechanism | Reference |
| DDTQ | Cd2+ | 126 nM | - | PET and CHEF | [8] |
| Unnamed | Cd2+ | 14.8 nM | 1.77 x 10^5 M-1 | - | [8] |
| IL [HDQ] [P66614] | Hg2+ | 0.8 nM | - | Electrostatic attraction and chemical conjugation | [8] |
| Unnamed | Pb2+ | 13 µM | - | - | [8] |
| QP2 | Zn2+ | 17.7 nM | - | AIE and ESIPT | [4] |
| Unnamed | Cu2+ | 1.03 µM | 1.37 x 10^4 M-1 | - | [10] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins with Amine-Reactive Quinoline Derivatives
This protocol describes a general method for the covalent labeling of proteins using a quinoline derivative containing a primary amine, such as 2-(2-Aminoethoxy)quinoline, via a two-step carbodiimide-mediated coupling reaction targeting carboxyl groups on the protein.[1]
Materials:
-
Protein of interest (2-5 mg/mL in amine-free buffer, e.g., MES, HEPES)
-
Amine-reactive quinoline derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Labeling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using dialysis or a desalting column.[1]
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the protein solution. The molar ratio of EDC/NHS to protein can be optimized, but a 10- to 20-fold molar excess is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Labeling Reaction:
-
Dissolve the amine-reactive quinoline derivative in an appropriate solvent (e.g., DMSO) and add it to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is recommended as a starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Labeling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.[1]
-
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature to hydrolyze unreacted NHS esters.
-
Purification: Purify the fluorescently labeled protein from excess dye and reaction byproducts using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled protein, which typically elute first.
Protocol 2: Characterization of Labeled Protein
The degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the quinoline dye (A_max).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
where ε_dye is the molar extinction coefficient of the quinoline dye at its A_max.
-
-
Protocol 3: Fluorescent Labeling of Nucleic Acids
This protocol provides a general guideline for labeling oligonucleotides with quinoline derivatives. The specific chemistry will depend on the reactive groups on both the quinoline dye and the nucleic acid. A common method involves the use of "click chemistry".
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-functionalized quinoline derivative
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Appropriate reaction buffer
Procedure:
-
Dissolve the alkyne-modified oligonucleotide and the azide-functionalized quinoline derivative in the reaction buffer.
-
Add a fresh solution of CuSO₄ and sodium ascorbate to catalyze the click reaction.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled oligonucleotide using methods such as HPLC or ethanol (B145695) precipitation to remove unreacted dye and catalysts.
Protocol 4: Cellular Imaging with Quinoline-Based Fluorescent Probes
This protocol outlines a general procedure for staining and imaging live cells with quinoline-based fluorescent probes.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Quinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Probe Preparation: On the day of the experiment, dilute the quinoline probe stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed serum-free medium or imaging buffer.
-
Cell Staining:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light. The optimal concentration and incubation time should be determined empirically.
-
-
Washing: Gently remove the staining solution and wash the cells 1-2 times with pre-warmed imaging buffer to reduce background fluorescence.
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation source and emission filters for the specific quinoline probe. For many quinoline derivatives, excitation around 405 nm is suitable.[1]
-
Acquire images using the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Caption: General workflow for fluorescently labeling biomolecules.
Caption: pH sensing mechanism of an amino-quinoline probe.
Caption: Simplified workflow for synthesizing quinoline probes.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Purity Determination of 2-Hydroxyquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 2-Hydroxyquinoline-4-carboxylic acid, a key intermediate in pharmaceutical and biological research. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, precise, and accurate, making it suitable for routine quality control and stability testing of the bulk drug substance.
Introduction
This compound, also known as kynurenic acid, is a quinoline (B57606) derivative with significant biological and pharmaceutical relevance.[1] As a versatile synthetic intermediate, ensuring its purity is critical for its application in medicinal chemistry, catalysis, and materials science.[1] This document provides a comprehensive protocol for determining the purity of this compound using RP-HPLC with UV detection. The method has been developed to be straightforward and readily implementable in a standard analytical laboratory.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity ≥98%)[2]
-
This compound Sample for analysis
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium (B1175870) Acetate (B1210297) (Analytical Grade)
-
Acetic Acid (Glacial, Analytical Grade)
-
Ultrapure Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Acetate in water, adjusted to pH 4.5 with Acetic Acid (9:91, v/v)[3] |
| Flow Rate | 0.7 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm[3] |
| Run Time | 15 minutes[3] |
Preparation of Solutions
2.3.1. Mobile Phase Preparation To prepare 1 L of the mobile phase, dissolve 1.54 g of ammonium acetate in 910 mL of ultrapure water. Adjust the pH to 4.5 with glacial acetic acid. Add 90 mL of acetonitrile and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.3.2. Standard Solution Preparation (100 µg/mL) Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with ultrapure water.[3] This stock solution has a concentration of 100 µg/mL. Prepare working standards by further dilution if necessary.
2.3.3. Sample Solution Preparation (100 µg/mL) Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with ultrapure water. Filter the solution through a 0.22 µm syringe filter before injection.
Method Validation and System Suitability
The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for the intended purpose.[4] System suitability tests must be performed prior to any sample analysis to ensure the chromatographic system is performing adequately.[5][6]
System Suitability
System suitability is assessed by making five replicate injections of the standard solution. The acceptance criteria for the system suitability parameters are outlined in the table below.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[5] |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[5] |
Method Validation Summary
The following table summarizes the typical parameters and acceptance criteria for the validation of this analytical method.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The peak of interest should be free from interference from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Mean recovery between 98.0% and 102.0%.[7] |
| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2.0% for the assay of the main component.[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). |
Data Presentation and Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
All quantitative data from the analysis should be summarized in clearly structured tables for easy comparison and reporting.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxyquinoline-4-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your synthetic procedures and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several classical methods can be employed, with the most relevant being the Halberkann variant of the Pfitzinger reaction and multi-step syntheses involving the Conrad-Limpach or Doebner-von Miller reactions as key steps. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am experiencing a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields can stem from several factors across different synthetic methods. Key areas to investigate include:
-
Purity of Reagents: Impurities in starting materials can lead to side reactions.
-
Reaction Temperature: Many quinoline (B57606) syntheses are highly sensitive to temperature. Suboptimal temperatures can lead to incomplete reactions or the formation of byproducts.
-
Reaction Time: Ensure the reaction has proceeded to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC).
-
Solvent Choice: The polarity and boiling point of the solvent are critical, especially in cyclization steps.
-
pH of the Medium: In reactions involving acidic or basic catalysis, incorrect pH can hinder the reaction or promote side reactions.
Q3: How can I minimize the formation of tar-like byproducts?
A3: Tar formation is a common issue, particularly in acid-catalyzed reactions like the Doebner-von Miller synthesis. Strategies to mitigate this include:
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline (B41778) can maintain a low concentration of the carbonyl compound, thus reducing polymerization.
-
Temperature Control: Avoid excessive temperatures which can promote polymerization.
-
Use of a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can reduce its self-polymerization in the acidic aqueous phase.
Q4: What is the best way to purify the final product?
A4: Recrystallization is a highly effective method for purifying this compound. Suitable solvents for recrystallization include glacial acetic acid or ethanol (B145695).[1] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.
Troubleshooting Guides
Issue 1: Low Yield in Pfitzinger-type Synthesis from Isatin (B1672199)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Ring Opening of Isatin | Ensure a sufficiently strong base (e.g., KOH) and adequate reaction time for the initial hydrolysis of the amide bond in isatin. The color change from orange to pale yellow can be an indicator of complete ring opening. | Complete formation of the potassium isatinate intermediate, leading to improved conversion to the final product. |
| Side Reactions of the Carbonyl Compound | Add the carbonyl compound dropwise to the reaction mixture. Ensure the reaction temperature is appropriate to favor the desired condensation over self-condensation of the carbonyl compound. | Minimized formation of byproducts from the carbonyl starting material and an increased yield of the desired quinoline. |
| Inefficient Cyclization | Ensure the reaction is heated at a sufficient temperature and for an adequate duration to promote the intramolecular cyclization and dehydration steps. Monitor the reaction progress by TLC. | Complete conversion of the intermediate to the final quinoline-4-carboxylic acid. |
| Product Precipitation Issues | After acidification, cool the solution in an ice bath for at least 30 minutes to maximize the precipitation of the product before filtration. | Increased recovery of the synthesized this compound. |
Issue 2: Challenges in Multi-step Syntheses (e.g., Conrad-Limpach or Doebner-von Miller based routes)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of Isomeric Byproducts (e.g., 4-hydroxyquinoline (B1666331) derivatives) | In Conrad-Limpach type syntheses, carefully control the temperature of the initial condensation. Lower temperatures favor the kinetic product leading to 4-hydroxyquinolines, while higher temperatures can favor the thermodynamic product leading to 2-hydroxyquinolines (Knorr synthesis). | Improved regioselectivity towards the desired 2-hydroxyquinoline (B72897) isomer. |
| Incomplete Cyclization in Conrad-Limpach Synthesis | The thermal cyclization step requires high temperatures (around 250 °C). The use of a high-boiling inert solvent like mineral oil or Dowtherm A is crucial for achieving high yields. | Efficient cyclization of the intermediate to form the quinoline ring. |
| Low Yields with Electron-Withdrawing Groups on Aniline (Doebner-von Miller) | Traditional Doebner reaction conditions may not be suitable for anilines with electron-withdrawing groups. Consider using modified procedures or alternative catalysts to improve yields. | Enhanced reactivity of deactivated anilines, leading to higher product yields. |
| Incomplete Oxidation in Doebner-von Miller Synthesis | The final step is an oxidation of a dihydroquinoline intermediate. Ensure an efficient oxidizing agent is used in a sufficient amount to drive the reaction to completion and avoid the isolation of partially hydrogenated byproducts. | Complete aromatization to the desired quinoline product. |
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Synthetic Method | Starting Materials | Reported Yield | Reference |
| Oxidation of Indigo | Indigo | 65-72% | [1] |
| Oxidation of 2-hydroxy-4-chloromethylquinoline | 2-hydroxy-4-chloromethylquinoline, Hydrogen Peroxide | ~80% | [1] |
| Oxidation of 2-hydroxy-4-bromomethylquinoline | 2-hydroxy-4-bromomethylquinoline, Hydrogen Peroxide | ~84% | [2] |
| Halberkann variant of Pfitzinger Reaction | N-acyl isatins | Yields vary depending on substrates | [3] |
| Synthesis from γ-chloroacetoaceto-2-toluidine | γ-chloroacetoaceto-2-toluidine | 54.7% (for 8-methyl derivative) | [1] |
| Synthesis from γ-chloroacetoacetic-2-chloroanilide | γ-chloroacetoacetic-2-chloroanilide | 85.5% (for 8-chloro derivative) | [1] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Hydroxy-4-chloromethylquinoline
This protocol is adapted from a patented procedure.[1]
Materials:
-
2-hydroxy-4-chloromethylquinoline
-
Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Glacial acetic acid or ethanol (for recrystallization)
Procedure:
-
In a suitable reaction flask, prepare a solution of 24 g of NaOH in 150 ml of water and heat to 50°C.
-
Simultaneously, over a period of 20 minutes, add 9.7 g of 2-hydroxy-4-chloromethylquinoline and 100 ml of 30% hydrogen peroxide.
-
Maintain the reaction temperature at 50°C for 8 hours.
-
After the reaction is complete, filter the aqueous solution.
-
Acidify the filtrate with 200 ml of aqueous hydrochloric acid (1:1 mixture with water).
-
Cool the mixture to 10°C to precipitate the product.
-
Recover the precipitate by filtration and dry it in a vacuum oven at 150°C.
-
For further purification, recrystallize the product from glacial acetic acid or ethanol.
Expected Yield: Approximately 80% of the theoretical yield.
Protocol 2: Pfitzinger-type Synthesis from Isatin (General Procedure)
This protocol outlines the general steps for a Pfitzinger reaction, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
Isatin
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
A suitable carbonyl compound with an α-methylene group
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve KOH in 95% ethanol to prepare a 33% (w/v) solution.
-
To the stirred KOH solution, add isatin. Stir at room temperature for 30-45 minutes until the isatin ring opens, indicated by a color change.
-
Add a stoichiometric equivalent of the carbonyl compound dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Acidify the aqueous layer with HCl to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Experimental Workflow for Oxidation Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
Technical Support Center: Optimizing Pfitzinger Reaction Conditions for Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. This guide addresses common experimental challenges and offers solutions to improve reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pfitzinger reaction, presented in a question-and-answer format.
Question 1: Why is my yield of quinoline-4-carboxylic acid consistently low?
Answer: Low yields in the Pfitzinger reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Hydrolysis of Isatin (B1672199): The initial ring-opening of isatin to form the isatinic acid intermediate is critical. Ensure you are using a sufficiently strong base (e.g., a 33% aqueous or alcoholic solution of KOH) and allow adequate time for this step before adding the carbonyl compound. The characteristic color change from orange to pale yellow indicates the formation of the isatinate salt.[1]
-
Suboptimal Reaction Temperature: The condensation and cyclization steps are sensitive to temperature. Too low a temperature can lead to a sluggish or incomplete reaction, while excessively high temperatures may cause decomposition of reactants and products, leading to tar formation.[1] Refluxing in ethanol (B145695) (around 79°C) is a common starting point.[2][3]
-
Reactivity of the Carbonyl Compound: The purity and reactivity of the ketone or aldehyde are crucial. Ensure the carbonyl compound is free of impurities.
-
Insufficient Reaction Time: The Pfitzinger reaction can be slow. Monitor the reaction progress using Thin-Layer Chromatography (TLC). It may require several hours (from 12 to 24 hours) at reflux to reach completion.[2][3][4]
-
Premature Precipitation: If the product precipitates from the reaction mixture before the reaction is complete, it can hinder further conversion. Ensure adequate solvent is present to maintain solubility.
Question 2: I am observing significant tar and byproduct formation. How can I minimize this?
Answer: Tar and byproduct formation are common challenges in the Pfitzinger reaction, often due to the strongly basic conditions and elevated temperatures. Here are some strategies to mitigate these issues:
-
Stepwise Addition of Reactants: Instead of mixing all reactants at once, a modified procedure is often more effective. First, dissolve the isatin in the base to ensure complete ring-opening to the isatinate. Then, add the carbonyl compound to the solution.[5] This can minimize side reactions of the carbonyl compound.
-
Control of Reaction Temperature: As mentioned, excessive heat can lead to decomposition. Maintaining a steady reflux temperature without overheating is crucial. For some systems, lower temperatures over a longer period may be beneficial.[5]
-
Self-Condensation of the Carbonyl Compound: Under strongly basic conditions, enolizable ketones and aldehydes can undergo self-condensation (e.g., aldol (B89426) condensation). Slow, dropwise addition of the carbonyl compound to the isatinate solution can help to minimize this side reaction.
-
Decarboxylation of the Product: The desired quinoline-4-carboxylic acid product can decarboxylate at high temperatures, leading to the corresponding quinoline. Avoid prolonged reaction times at excessively high temperatures.
Question 3: How can I effectively purify my crude quinoline-4-carboxylic acid?
Answer: Purification can be challenging due to the presence of unreacted starting materials and resinous byproducts. A common and effective purification strategy involves the following steps:
-
Initial Work-up: After the reaction is complete, the solvent is typically removed, and the residue is dissolved in water. The aqueous solution is then washed with an organic solvent like diethyl ether to remove unreacted carbonyl compound and other neutral impurities.[2]
-
Acidification and Precipitation: The aqueous layer is cooled in an ice bath and carefully acidified with an acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 4-5. This protonates the carboxylate group, causing the desired quinoline-4-carboxylic acid to precipitate.[2]
-
Filtration and Washing: The precipitated product is collected by vacuum filtration and washed with cold water to remove inorganic salts.[2]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]
-
Charcoal Treatment: If the product is colored due to high-molecular-weight impurities, a small amount of activated charcoal can be added to the hot solution during recrystallization. The hot solution is then filtered to remove the charcoal. Be cautious, as excessive charcoal can adsorb the product and reduce the yield.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pfitzinger reaction?
A1: The Pfitzinger reaction proceeds through the following key steps:
-
Base-catalyzed hydrolysis: The amide bond in isatin is hydrolyzed by a base (e.g., KOH) to open the ring and form a keto-acid intermediate (isatinate).[6]
-
Condensation: The aniline (B41778) moiety of the isatinate condenses with the carbonyl group of an aldehyde or ketone to form an imine (Schiff base).
-
Tautomerization: The imine tautomerizes to the more stable enamine.
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid.[6]
Q2: Which bases and solvents are typically used in the Pfitzinger reaction?
A2: Strong bases are required for the initial hydrolysis of isatin. Potassium hydroxide (B78521) (KOH) is the most commonly used base, often as a 33% aqueous or ethanolic solution.[1] Sodium hydroxide (NaOH) can also be used. Protic solvents like ethanol, water, or mixtures thereof are the most common solvent systems.[6]
Q3: Can I use substituted isatins in the Pfitzinger reaction?
A3: Yes, the Pfitzinger reaction is versatile and can be performed with a wide variety of substituted isatins, allowing for the synthesis of a diverse library of substituted quinoline-4-carboxylic acids. The nature and position of the substituent on the isatin ring can influence the reaction conditions and yield.
Q4: Are there any alternative methods to the classical Pfitzinger reaction?
A4: Yes, several modifications and alternative methods exist. For instance, microwave-assisted Pfitzinger reactions have been reported to reduce reaction times and, in some cases, improve yields.[2] Additionally, variations like the Halberkann variant, which uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids, have been developed.[6]
Data Presentation: Reaction Conditions and Yields
The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids under different Pfitzinger reaction conditions.
Table 1: Reaction of Isatin and Substituted Isatins with Various Ketones (Conventional Heating)
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 8 | >60 | [5] |
| Isatin | Acetophenone | KOH | Ethanol | 12-13 | Not specified | [1] |
| Isatin | Butanone | NaOH | Water | 8 | Not specified | [5] |
| Isatin | Acetylpyrazine | KOH | --- | Not specified | ~41 | [1] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [1] |
| Isatin | Various Ketones | KOH | Ethanol | 24 | Moderate to Good | [4] |
| Isatin | 4-Methyl acetophenone | KOH | Ethanol/Water | 24 | Not specified | [3] |
Table 2: Microwave-Assisted Pfitzinger Reaction
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) | Reference |
| Isatin | 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH (33% aq.) | 9 | Not specified | [2] |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and work-up procedures.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoline-4-Carboxylic Acids via Pfitzinger Reaction (Conventional Heating)
Materials:
-
Isatin or substituted isatin
-
Carbonyl compound (ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid
-
Diethyl ether
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[2]
-
Isatin Ring Opening: Add the isatin (0.07 mol) to the stirred base solution. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate.[1] Stir for 30-60 minutes at room temperature to ensure complete ring opening.[3]
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol) dropwise.[2]
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 12-24 hours.[2][3] Monitor the reaction's progress by TLC.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2]
-
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[2]
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]
-
Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids
Materials:
-
Isatin
-
Appropriate ketone (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)
-
33% aqueous solution of potassium hydroxide (KOH)
-
Acetic acid
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
To this solution, add the appropriate ketone (10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 9 minutes.
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry.[2]
Visualizations
Caption: Mechanism of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.
Caption: General experimental workflow for the Pfitzinger synthesis.
Caption: Troubleshooting decision tree for the Pfitzinger reaction.
References
Technical Support Center: Purification of 2-Hydroxyquinoline-4-carboxylic acid
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of 2-Hydroxyquinoline-4-carboxylic acid via recrystallization. Below are troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative diagrams to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No crystals are forming after cooling the solution.
-
Question: I've dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What's wrong?
-
Answer: This is a common issue that can be attributed to several factors:
-
Supersaturation Not Reached: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[1][2]
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[3] this compound is generally soluble in polar organic solvents.[4]
-
Lack of Nucleation Sites: The cooling process may be too slow or the vessel too smooth for initial crystal formation to begin.[1][3]
Troubleshooting Steps:
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[1] Alternatively, add a "seed crystal" (a tiny, pure crystal of the product) to the solution.[5]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2][5]
-
Use an Anti-Solvent: If the compound is highly soluble, you can try adding a "poor" solvent (one in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until it is clear again before cooling.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Question: My product is separating as an oily liquid at the bottom of the flask instead of crystallizing. How can I fix this?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. Given the high melting point of this compound (>300 °C), this is more likely due to the presence of impurities that depress the melting point or issues with the cooling process.[4]
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization flask to allow for very slow cooling. This encourages the formation of an ordered crystal lattice.[5]
-
Adjust the Solvent System: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to ensure the compound stays in solution at a slightly lower temperature before attempting to cool again.[3][5]
-
Pre-Purification: If impurities are suspected, consider a preliminary purification step, such as chromatography, before recrystallization.[3]
-
Issue 3: The final yield of purified crystals is very low.
-
Question: I've successfully grown crystals, but my final yield is significantly lower than expected. What happened?
-
Answer: Low yield can result from several procedural missteps:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor after cooling.[5]
-
Premature Crystallization: If performing hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve a portion of the product.[3]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.
-
Minimize Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent.[3]
-
Data Presentation: Recrystallization of this compound
The following table summarizes known data and qualitative information for the recrystallization of this compound in selected solvents.
| Solvent | Purity | Yield | Comments |
| Glacial Acetic Acid | 99.9% | ~80% | A highly effective solvent for purification, as documented in patent literature. |
| Ethanol (B145695) | 99.9% | ~80% | Another effective polar solvent for recrystallization.[6] |
| Polar Organic Solvents (general) | N/A | N/A | The compound is generally soluble in polar organic solvents, suggesting that others like methanol (B129727) or DMF could be explored.[4] |
Experimental Protocols
Detailed Methodology for Recrystallization from Glacial Acetic Acid
This protocol is based on established methods for the purification of this compound.
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling period. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (e.g., ethanol or diethyl ether) to remove any residual acetic acid and soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. A patent has noted drying in a vacuum at 150°C. The purity of the final product can be assessed by measuring its melting point.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A typical experimental workflow for the purification process.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: 2-Hydroxyquinoline-4-carboxylic Acid
Welcome to the technical support center for 2-Hydroxyquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid state?
A1: this compound is a highly stable solid. It has a high melting point of over 300°C, which indicates significant thermal stability.[1] For optimal preservation of its integrity, it is recommended to store the solid compound in a cool, dry, and dark place, protected from moisture.[1]
Q2: What factors can influence the stability of this compound in solution?
A2: The stability of this compound in solution can be affected by several factors, including:
-
pH: The pH of the solution can influence the ionization state of the carboxylic acid and hydroxyl groups, potentially affecting the compound's susceptibility to hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, may induce photodegradation.
-
Solvent: The choice of solvent can impact solubility and stability. The compound is generally soluble in polar organic solvents.[1]
-
Presence of Oxidizing Agents: Oxidizing conditions may lead to degradation of the quinoline (B57606) ring system.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in polar organic solvents.[1] For analytical purposes, such as HPLC, methanol (B129727) is often used as a solvent for preparing standard solutions.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound under forced degradation conditions are not extensively documented in publicly available literature, studies on the microbial degradation of quinoline-4-carboxylic acid have identified metabolites such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxycoumarin-4-carboxylic acid.[2][3][4] It is plausible that similar structures could be observed in abiotic degradation studies. The primary intermediate in the biodegradation of quinoline is 2-hydroxy-quinoline.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected precipitation of the compound in solution. | The compound may have limited solubility in the chosen solvent system, or the pH of the solution may be near its isoelectric point. | - Attempt to dissolve the compound in a different polar organic solvent. - Adjust the pH of the solution. The compound is easily soluble in dilute sodium carbonate solution. - Consider performing a solubility study to determine the optimal solvent and pH conditions. |
| Loss of compound concentration over time in prepared solutions. | The compound may be degrading under the storage conditions. | - Prepare fresh solutions before each experiment. - Store stock solutions at a lower temperature (e.g., 2-8°C) and protect them from light by using amber vials or covering them with aluminum foil. - Perform a preliminary stability study to determine the rate of degradation under your specific storage conditions. |
| Appearance of new peaks in chromatograms during analysis. | These new peaks may correspond to degradation products. | - Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. - Use a stability-indicating analytical method that can resolve the parent compound from its degradation products. |
| Inconsistent analytical results. | This could be due to incomplete dissolution of the compound, degradation during sample preparation, or issues with the analytical method itself. | - Ensure complete dissolution by using sonication. - Minimize the time between sample preparation and analysis. - Validate your analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a vial and heat it in an oven at 80°C for 48 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.
-
-
Photodegradation:
-
Expose a portion of the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time intervals, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of degradation for each condition.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Development and Validation:
-
Optimize the mobile phase composition to achieve good resolution between the parent compound and any degradation products observed during the forced degradation study.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The following table is a template for summarizing quantitative data from a forced degradation study.
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | 24 | 100 | |||
| 0.1 N NaOH, 60°C | 24 | 100 | |||
| 3% H₂O₂, RT | 24 | 100 | |||
| 80°C | 48 | 100 | |||
| Photostability | - | 100 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Microbial degradation of quinoline: kinetics study with Burkholderia picekttii [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage of 2-Hydroxyquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling, storage, and troubleshooting of 2-Hydroxyquinoline-4-carboxylic acid (CAS No: 15733-89-8).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3]
-
Harmful if Swallowed: It can be harmful if ingested.[1]
Always consult the Safety Data Sheet (SDS) for comprehensive hazard information.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield are essential to protect from splashes.[4]
-
Hand Protection: Nitrile or neoprene chemical-resistant gloves should be worn. Always inspect gloves for any signs of wear or perforation before use.[4]
-
Body Protection: A fully-fastened laboratory coat is required to provide a barrier against accidental spills.[4][5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[4]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and integrity of the compound. It should be stored in a cool, dry, dark, and well-ventilated place.[3][5] The container must be kept tightly sealed to protect it from light and moisture.[3][5]
Q4: How should I dispose of this compound waste?
A4: Waste disposal must be in accordance with local, state, and federal regulations.[5] Do not mix this waste with other waste streams. All waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[4]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound in my desired solvent.
Solution:
This compound is generally soluble in polar organic solvents.[3] For aqueous solutions, consider the following troubleshooting steps:
-
Use of Co-solvents: Employing a small amount of a co-solvent like Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can significantly improve solubility.[6] First, dissolve the compound in the co-solvent, and then add the aqueous buffer.
-
pH Adjustment: The solubility of carboxylic acids in aqueous solutions is often pH-dependent. Adjusting the pH of your solution may enhance solubility.[6]
-
Gentle Heating and Sonication: Gentle warming or sonication can aid in the dissolution process.[2] However, be cautious of potential degradation at higher temperatures.
Unexpected Color Change
Problem: My sample of this compound has changed color upon storage or during my experiment.
Solution:
This compound can be sensitive to light.[6] An unexpected color change may indicate degradation.
-
Light Protection: Always store the compound and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[6]
-
Inert Atmosphere: For long-term storage of solutions, consider preparing them with a de-gassed solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
Fluorescence Quenching in Assays
Problem: I am using a this compound derivative as a fluorescent probe, and the signal is weak or inconsistent.
Solution:
Fluorescence quenching can be caused by several factors:
-
Concentration Effects: At high concentrations, aggregation-caused quenching (ACQ) can occur. It is advisable to perform your assay at a lower probe concentration.[7]
-
Presence of Quenching Agents: Certain metal ions (e.g., Fe³⁺, Cu²⁺) can act as fluorescence quenchers.[7] If these are present in your sample, consider using a masking agent or pre-treating your sample.
-
Solvent and pH: The fluorescence properties of quinoline (B57606) derivatives can be highly dependent on the solvent and pH.[7] It is recommended to test the probe in various solvents and to perform a pH titration to find the optimal conditions for maximum fluorescence.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 189.17 g/mol | [3] |
| Physical State | Solid | [3] |
| Melting Point | > 300 °C | [3] |
| Storage Temperature | 10°C - 25°C (in a dry place) | [8] |
Experimental Protocols
Protocol 1: Spill Cleanup Procedure for this compound
In the event of a spill, remain calm and adhere to the following steps:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[9]
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[9]
-
Put on Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Contain the Spill: Prevent the spread of the solid material.
-
Neutralization (for acidic properties): For spills of carboxylic acids, neutralization is recommended. Use a mild base like sodium bicarbonate to neutralize the spill.[2]
-
Absorb and Collect: Carefully sweep up the absorbed material and place it in a suitable, labeled container for hazardous waste.[9]
-
Decontaminate the Area: Clean the spill area with an appropriate cleaning solution and absorbent pads.[9]
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in the hazardous waste container.[9]
-
Report the Incident: Report the spill to your supervisor and the institution's EHS office.[9]
Protocol 2: Preparation of a Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a fume hood.
-
Initial Dissolution (if necessary): If using a co-solvent, add a minimal volume of the solvent (e.g., DMSO) to the solid and gently swirl or vortex to dissolve.
-
Dilution: Slowly add your desired aqueous buffer or purified water to the dissolved solid (or directly to the solid if not using a co-solvent) while stirring.
-
Adjust to Final Volume: Bring the solution to the final target volume.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and for sterilization.[6]
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.
Visual Logic and Workflow Diagrams
Caption: Spill Response Workflow.
Caption: Solubility Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
GHS hazard and safety precautions for 2-Hydroxyquinoline-4-carboxylic acid
Technical Support Center: 2-Hydroxyquinoline-4-carboxylic Acid
This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound (CAS No. 15733-89-8).
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound? A1: this compound, also known as Kynurenic Acid, is a heterocyclic aromatic compound with the molecular formula C10H7NO3.[1] It typically appears as a solid and has a high melting point of over 300 °C.[1] It is a versatile intermediate used in medicinal chemistry, catalysis, and materials science research.[1]
Hazard & Safety
Q2: What are the primary GHS hazards associated with this compound? A2: This chemical is considered hazardous by the OSHA Hazard Communication Standard.[2] The primary hazards are:
Q3: What personal protective equipment (PPE) is required when handling this chemical? A3: You must wear appropriate protective equipment, including chemical-resistant gloves, a lab coat, and eye protection such as safety glasses or goggles.[1][2] For procedures that may generate dust, a NIOSH-approved N95 dust mask is recommended. Always work in a well-ventilated area or under a chemical fume hood.[2][7]
Handling & Storage
Q4: What are the proper storage conditions for this compound? A4: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1][8] It should be kept in a well-ventilated area away from moisture, light, and incompatible materials such as strong oxidizing agents.[1][2][9]
Q5: I'm having trouble dissolving the compound. What solvents are effective? A5: The compound is soluble in polar organic solvents.[1] Due to its acidic and basic functional groups, solubility can often be increased by adjusting the pH of aqueous solutions.
First Aid & Emergency Procedures
Q6: What should I do in case of accidental eye or skin contact? A6:
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[2][10] Remove contact lenses if present and easy to do so.[2][8][10] If eye irritation persists, seek medical attention.[5][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Remove any contaminated clothing and wash it before reuse.[5][6] If skin irritation occurs or persists, get medical advice.[2][5]
Q7: What is the first aid procedure for inhalation or ingestion? A7:
-
Inhalation: Move the person to fresh air.[2][6] If breathing is difficult or they feel unwell, call a poison control center or doctor.[8] If the person is not breathing, provide artificial respiration.[2][10]
-
Ingestion: Rinse the mouth thoroughly with water.[8][11] Call a poison control center or doctor immediately if you feel unwell.[4][7][8] Do not induce vomiting.[11]
Q8: How should I handle a small spill of the solid compound in the lab? A8: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE.[11] Avoid generating dust.[11] Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[10] Clean the affected area with a mild detergent solution and wipe dry.[12]
GHS Hazard Data Summary
| Category | Information | GHS Code/Pictogram |
| Pictogram | Exclamation Mark | GHS07[5] |
| Signal Word | Warning | [2][3][5] |
| Hazard Class | Acute Toxicity, Oral (Category 4)[4] Skin Irritation (Category 2)[2][6] Serious Eye Irritation (Category 2/2A)[2][6] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[2][6] | - |
| Hazard Statements | H302: Harmful if swallowed[3] H315: Causes skin irritation[3][5] H319: Causes serious eye irritation[3][5] H335: May cause respiratory irritation[6] | - |
| Precautionary Statements | Prevention: P261, P264, P271, P280[2][6] Response: P302+P352, P304+P340, P305+P351+P338, P312[2][6] Storage: P403+P233, P405[2][6] Disposal: P501[6][10] | - |
Experimental Protocol: Safe Handling of Solid this compound
This protocol outlines the standard procedure for safely handling the solid form of the compound during experimental setup (e.g., weighing for reaction or solution preparation).
1. Preparation and Personal Protective Equipment (PPE)
-
1.1. Ensure work is conducted in a designated area, such as a chemical fume hood or a well-ventilated benchtop space.[2]
-
1.2. Confirm that an eyewash station and safety shower are accessible.[9]
-
1.3. Don appropriate PPE: a lab coat, nitrile gloves, and chemical safety goggles.[1]
-
1.4. If there is a significant risk of dust inhalation, use an N95 respirator.
2. Weighing and Transfer
-
2.1. Place a weigh boat or appropriate glassware on an analytical balance and tare it.
-
2.2. Carefully retrieve the stock container of this compound from its storage location.
-
2.3. To minimize dust, open the container slowly inside the fume hood.
-
2.4. Use a clean spatula to carefully transfer the desired amount of the solid to the weigh boat. Avoid generating dust clouds.[11]
-
2.5. Once the desired mass is obtained, securely close the stock container and return it to proper storage.[1]
3. Post-Handling and Cleanup
-
3.1. Carefully add the weighed solid to your reaction vessel or solvent.
-
3.2. Dispose of the weigh boat and any other contaminated disposable materials in a designated solid chemical waste container.
-
3.3. Wipe down the spatula, balance, and surrounding work area with a damp cloth or towel to remove any residual powder.
-
3.4. Remove gloves using the proper technique and dispose of them in the appropriate waste bin.
-
3.5. Wash hands thoroughly with soap and water after handling is complete.[2]
Visual Workflow Diagram
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 84906-81-0 Name: this compound [xixisys.com]
- 5. This compound | 15733-89-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
Technical Support Center: Resolving Poor Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common initial indicators of poor compound solubility in an experimental setting?
A1: Initial signs of poor solubility include the formation of a precipitate, cloudiness, or a film in your solution after adding the compound. You might also observe inconsistent results or lower-than-expected activity in biological assays, which can be a consequence of the compound not being fully dissolved.
Q2: I've dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A2: This is a common issue known as "crashing out." The dramatic change in solvent polarity from DMSO to an aqueous buffer can cause the compound to precipitate. Here are several troubleshooting steps:
-
Decrease the final concentration: Your target concentration in the aqueous medium might be above the compound's solubility limit.[1][2]
-
Optimize the co-solvent percentage: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological systems.[1]
-
Use a different co-solvent: Experiment with other organic solvents like ethanol, methanol, or a combination of solvents.[1][2]
-
Employ gentle heating and mixing: Sonication or vortexing can help keep the compound in solution, but be cautious to avoid compound degradation.[1]
Q3: How does pH affect the solubility of my compound?
A3: The pH of a solution can significantly impact the solubility of ionizable compounds. For ionic compounds with basic anions, solubility tends to increase as the pH of the solution decreases.[3][4] Conversely, for compounds with acidic properties, increasing the pH can enhance solubility.[5] This is because the change in pH alters the ionization state of the compound to a more soluble form. For compounds that are weak acids or bases, their solubility is directly affected by their ionization state.[6]
Troubleshooting Guides
Issue 1: Compound is poorly soluble in aqueous buffers for in vitro assays.
This guide provides a systematic approach to improving the aqueous solubility of your compound for reliable in vitro experiments.
References
Troubleshooting low yield in oxidation of 2-hydroxy-4-chloromethylquinoline
Topic: Troubleshooting Low Yield in the Oxidation of 2-Hydroxy-4-chloromethylquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges, particularly low yield, during the oxidation of 2-hydroxy-4-chloromethylquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected product from the oxidation of 2-hydroxy-4-chloromethylquinoline?
The primary and expected product from the oxidation of the 4-chloromethyl group on the 2-hydroxyquinoline (B72897) core is 2-hydroxyquinoline-4-carboxylic acid . This reaction specifically targets the side-chain methyl group for oxidation to a carboxylic acid. A common and effective method for this transformation involves using aqueous alkaline hydrogen peroxide.[1]
Q2: My reaction is resulting in a very low yield. What are the most common causes?
Low yield in this specific oxidation can be attributed to several critical factors related to reagents, reaction conditions, and work-up procedures. A systematic investigation of the following is recommended:
-
Reagent Quality and Stoichiometry:
-
Hydrogen Peroxide Degradation: Hydrogen peroxide (H₂O₂) is prone to decomposition over time. Using an old or improperly stored bottle can lead to a lower effective concentration, resulting in an incomplete reaction. It is crucial to use a fresh, properly titrated solution.
-
Incorrect Molar Ratios: The reaction is sensitive to the molar ratios of the starting material, hydrogen peroxide, and the alkali hydroxide (B78521) (e.g., NaOH). An excess of peroxide is typically required, with reported molar ratios of starting material to H₂O₂ ranging from 1:10 to 1:20.[1] The ratio of starting material to alkali is also critical, with suggested ranges from 1:6 to 1:15.[1]
-
-
Reaction Conditions:
-
Suboptimal Temperature: The reaction temperature must be carefully controlled. A temperature that is too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures (above 70°C) can accelerate the decomposition of hydrogen peroxide and may lead to undesired side reactions or product degradation.[1]
-
Inadequate Reaction Time: Sufficient time is necessary for the reaction to proceed to completion. Published procedures suggest a reaction time of around 8 hours at a controlled temperature.[1] Shortening this time may result in a significant amount of unreacted starting material.
-
-
Work-up and Purification Issues:
-
Improper pH Adjustment: After the reaction, the product is isolated by acidifying the aqueous solution.[1] Incomplete or excessive acidification can affect the precipitation of the carboxylic acid product, leading to losses in the filtrate.
-
Product Loss During Filtration: The precipitated product must be carefully collected. Losses can occur during transfer or if the precipitate is too fine and passes through the filter medium.
-
Q3: I am observing significant side product formation. What are these likely to be?
The formation of impurities can complicate purification and reduce the overall yield. Potential side products include:
-
2-Hydroxy-4-hydroxymethylquinoline: Hydrolysis of the chloromethyl group under the alkaline reaction conditions can compete with oxidation, leading to the formation of the corresponding alcohol.
-
2-Hydroxyquinoline-4-carbaldehyde: Incomplete oxidation of the chloromethyl group may yield the aldehyde intermediate.
-
Unreacted Starting Material: If the reaction does not go to completion due to any of the reasons listed in Q2, unreacted 2-hydroxy-4-chloromethylquinoline will be a major contaminant.
Q4: How can I optimize my experimental setup to maximize the yield?
To improve the yield of this compound, consider the following optimization strategies:
-
Verify Reagent Concentration: Before starting, verify the concentration of your hydrogen peroxide solution via titration.
-
Control Reagent Addition: Add the hydrogen peroxide and the solution of your starting material simultaneously and slowly to the heated alkali solution. This helps maintain a steady reaction rate and control the temperature.[1]
-
Maintain Strict Temperature Control: Use a water or oil bath with a thermostat to maintain the reaction temperature within the optimal range of 50°C to 70°C.[1]
-
Ensure Adequate Stirring: Vigorous and consistent stirring is essential to ensure proper mixing of the reactants, especially in a multiphasic reaction.
-
Monitor Reaction Progress: If possible, use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.
-
Optimize Work-up: During acidification, add the acid slowly while cooling the mixture in an ice bath to control the temperature. Check the pH to ensure complete precipitation of the product. Allow sufficient time for the product to fully crystallize before filtration.
Data Presentation
The following table summarizes the key reaction parameters based on established protocols and highlights variables for troubleshooting.
| Parameter | Recommended Range | Potential Issue if Deviated | Troubleshooting Action |
| Temperature | 50°C - 70°C[1] | < 50°C: Incomplete reaction> 70°C: H₂O₂ decomposition, side reactions | Use a controlled temperature bath; monitor internal temperature. |
| Molar Ratio (Substrate:H₂O₂) | 1:10 - 1:20[1] | < 1:10: Incomplete oxidation> 1:20: Potential for over-oxidation, wasteful | Use fresh, titrated H₂O₂; calculate moles accurately. |
| Molar Ratio (Substrate:NaOH) | 1:6 - 1:15[1] | < 1:6: Insufficiently basic medium> 1:15: Increased risk of hydrolysis side product | Ensure accurate weighing of NaOH and substrate. |
| Reaction Time | ~8 hours[1] | < 8 hours: Incomplete conversion | Monitor reaction by TLC/HPLC to confirm completion. |
Experimental Protocols
Protocol: Oxidation of 2-Hydroxy-4-chloromethylquinoline to this compound
This protocol is adapted from established procedures for the oxidation of 2-hydroxy-4-halogenmethylquinolines.[1]
Materials:
-
2-hydroxy-4-chloromethylquinoline
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Four-necked round-bottom flask
-
Mechanical stirrer, thermometer, and two dropping funnels
-
Heating mantle or water bath
Procedure:
-
Preparation: In a four-necked flask equipped with a stirrer and thermometer, prepare a solution of sodium hydroxide in water. For example, dissolve 24 g of NaOH in 150 ml of water.[1] Heat this solution to the desired reaction temperature (e.g., 50°C).[1]
-
Reagent Addition: In one dropping funnel, place your solution of 30% hydrogen peroxide. In a second funnel, place the 2-hydroxy-4-chloromethylquinoline.
-
Reaction: Begin stirring the heated NaOH solution. Add the hydrogen peroxide and the 2-hydroxy-4-chloromethylquinoline simultaneously and dropwise to the flask over a period of approximately 20 minutes. Ensure the temperature is maintained at 50°C.[1]
-
Incubation: Once the addition is complete, continue to stir the mixture and maintain the temperature at 50°C for 8 hours.[1]
-
Work-up: After 8 hours, allow the reaction mixture to cool. Filter the aqueous solution to remove any insoluble impurities.
-
Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic and precipitation of the product is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the collected solid with cold deionized water to remove any residual salts.
-
Drying: Dry the final product, this compound, in a vacuum oven.[1]
Visualizations
Reaction Pathway
Caption: Oxidation of the chloromethyl side-chain to a carboxylic acid.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing causes of low reaction yield.
Potential Reaction Pathways and Side Products
Caption: Desired oxidation pathway versus common competing side reactions.
References
Preventing degradation of 2-Hydroxyquinoline-4-carboxylic acid during experiments
Welcome to the technical support center for 2-Hydroxyquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Change in solution color (e.g., yellowing) | Photodegradation or oxidation. Quinoline (B57606) derivatives are often sensitive to light and can oxidize in the presence of air. | Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect from light. For long-term storage, consider preparing solutions with a de-gassed solvent and storing under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound from aqueous solution | Limited aqueous solubility. The solubility of quinoline derivatives can be highly dependent on pH. | Use a co-solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution before diluting with an aqueous buffer. Adjusting the pH of the aqueous solution may also improve solubility; however, this must be balanced with the pH stability of the compound. |
| Appearance of new peaks in HPLC analysis | Chemical degradation. This could be due to hydrolysis, oxidation, or photodegradation, leading to the formation of new chemical species. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Review your experimental conditions for potential stressors such as extreme pH, exposure to light, or high temperatures. |
| Inconsistent experimental results | Degradation of the compound in stock or working solutions. The stability of the compound can be affected by storage conditions and the age of the solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at recommended temperatures, typically 2-8°C for short-term and -20°C or lower for long-term storage, protected from light. |
| Loss of biological activity | Degradation of the active compound. The functional groups of this compound are crucial for its biological activity and can be altered by degradation. | Ensure the stability of the compound under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time). Run control experiments to assess the stability of the compound over the time course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the behavior of structurally similar quinoline compounds, the primary degradation pathways are likely to be photodegradation, hydrolysis (especially at extreme pH values), and oxidation. The quinoline ring system can be sensitive to UV light, and the carboxylic acid and hydroxyl groups can influence its susceptibility to hydrolysis and oxidation.
Q2: What are the optimal storage conditions for solid this compound?
A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Intramolecular hydrogen bonding enhances its stability in the solid state.[1]
Q3: What is the best way to prepare a stable solution of this compound for in vitro experiments?
A3: Due to its limited aqueous solubility, it is recommended to first dissolve the compound in a polar organic solvent like DMSO to prepare a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer. It is crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. For optimal stability, use a buffered solution to maintain a consistent pH.
Q4: How can I determine if my experimental conditions are causing degradation?
A4: The most definitive way is to conduct a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent, heat, and light) and analyzing the resulting solutions by a stability-indicating analytical method, such as HPLC.[2] The appearance of new peaks or a decrease in the main peak area of the parent compound indicates degradation.
Q5: Is this compound susceptible to decarboxylation?
A5: Carboxylic acids with a carbonyl group at the beta-position are prone to decarboxylation upon heating.[3] While this compound has a hydroxyl group at the 2-position which is in tautomeric equilibrium with a keto form, its stability at high temperatures suggests that decarboxylation may not be a primary concern under typical experimental conditions. However, at elevated temperatures, particularly in acidic or basic conditions, decarboxylation could be a potential degradation pathway.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 30 minutes.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 30 minutes.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 30 minutes.
-
Thermal Degradation: Heat the stock solution at 60°C for 60 minutes.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples (including a non-stressed control) by a suitable analytical method, such as reverse-phase HPLC with UV detection.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
The "peak purity" of the parent compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.
Data Presentation: Example Forced Degradation Results
The following table summarizes hypothetical results from a forced degradation study. Researchers should populate this table with their own experimental data.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 0.1 M HCl, 60°C, 30 min | 15% | 2 | 3.5, 5.2 |
| 0.1 M NaOH, 60°C, 30 min | 25% | 3 | 2.8, 4.1, 6.5 |
| 3% H₂O₂, RT, 30 min | 10% | 1 | 4.8 |
| Heat (60°C), 60 min | 5% | 1 | 5.2 |
| Light Exposure | 30% | 4 | 2.5, 3.9, 5.8, 7.2 |
| Control | <1% | 0 | - |
Visualizations
Caption: Troubleshooting workflow for degradation issues.
Caption: Experimental workflow for a forced degradation study.
Caption: Key factors influencing compound stability.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to 2-Hydroxyquinoline-4-carboxylic Acid for Researchers
For scientists and professionals in drug development, the selection of appropriate chemical building blocks is a critical step in the synthesis of novel therapeutic agents. 2-Hydroxyquinoline-4-carboxylic acid, a heterocyclic aromatic compound, serves as a versatile intermediate in the creation of molecules with significant biological activity, including anti-inflammatory and antimicrobial properties.[1][2] This guide provides a comparative analysis of this compound against a key alternative, supported by experimental data, to inform its application in research and development.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound typically outlines the following specifications, ensuring its quality and purity for experimental use.
| Parameter | Specification |
| Appearance | Light orange to yellow to green powder/crystal |
| Purity (HPLC) | ≥ 98.0% (by area)[3] |
| Purity (Titration) | ≥ 98.0% (neutralization)[3] |
| Identity (NMR) | Conforms to structure[3] |
| Molecular Formula | C₁₀H₇NO₃[4][5][6] |
| Molecular Weight | 189.17 g/mol [4][5][7] |
| Melting Point | > 300 °C[7][8] |
Performance Comparison: Antiproliferative and Anti-inflammatory Activity
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with derivatives of quinoline-4-carboxylic acid demonstrating a wide array of pharmacological activities.[3] To evaluate the performance of this compound, we compare its biological activity with its structural isomer, Kynurenic acid (4-Hydroxyquinoline-2-carboxylic acid). Both compounds share the same molecular formula and weight but differ in the positions of their hydroxyl and carboxylic acid groups, which can significantly influence their biological profiles.
A comparative study evaluated several quinoline derivatives for their antiproliferative effects against cancer cell lines and their anti-inflammatory properties.[4] The data presented below summarizes the half-maximal inhibitory concentrations (IC₅₀) for this compound (referred to by its tautomeric name, 1,2-dihydro-2-oxo-4-quinoline carboxylic acid) and Kynurenic acid.
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM)
| Compound | Mammary (MCF7) | Cervical (HeLa) |
| This compound | 29.3 | > 100 |
| Kynurenic acid | 21.5 | > 100 |
| Doxorubicin (Control) | 0.04 | 0.09 |
Data sourced from a study on the biological activity of quinoline derivatives.[4] Lower IC₅₀ values indicate greater potency.
Table 2: Comparative Anti-inflammatory Activity
| Compound | IC₅₀ in LPS-induced RAW264.7 macrophages (µM) |
| This compound | 45.6 |
| Kynurenic acid | 38.8 |
| Indomethacin (Control) | 25.4 |
Data sourced from the same study, evaluating the inhibition of inflammation in mouse macrophages.[4]
The data indicates that both isomers possess notable biological activity. Kynurenic acid demonstrated slightly higher potency in both the antiproliferative assay against the MCF7 cell line and the anti-inflammatory assay.[4] However, both compounds show significant potential as scaffolds for the development of new therapeutic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the comparative study cited above.[4]
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
-
Cell Plating: Cancer cell lines (e.g., MCF7, HeLa) are seeded into 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, Kynurenic acid) and incubated for 72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Absorbance Measurement: The bound dye is solubilized with a Tris-base solution, and the absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value is then calculated.
Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 mouse macrophage cells are cultured in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with different concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide (NO), a marker of inflammation, is quantified by measuring the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the IC₅₀ value, representing the concentration that inhibits 50% of NO production, is determined.
Visualization of Synthesis and Mechanism of Action
To further understand the context in which these compounds are used, the following diagrams illustrate a common synthesis workflow and a key biological pathway they influence.
Synthetic Workflow: Doebner Reaction
A common method for synthesizing quinoline-4-carboxylic acid derivatives is the Doebner reaction. This workflow provides a general overview of the synthetic process.
Caption: Generalized workflow of the Doebner reaction for synthesizing quinoline-4-carboxylic acid derivatives.
Signaling Pathway: Inhibition of DHODH
Many quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[3][8] Cancer cells rely heavily on this pathway for the DNA and RNA synthesis required for rapid proliferation.
Caption: Mechanism of anticancer action via DHODH inhibition by quinoline-4-carboxylic acid derivatives.
References
- 1. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [anshulchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Derivatives of this core have been extensively investigated for their therapeutic potential, demonstrating significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an objective comparison of the biological performance of various quinoline-4-carboxylic acid derivatives, supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have emerged as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate (B8406146) dehydrogenase (DHODH) and histone deacetylases (HDACs).
One of the primary mechanisms of anticancer activity for this class of compounds is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway essential for DNA and RNA synthesis in rapidly dividing cancer cells.[1][2] Structure-activity relationship (SAR) studies have revealed that bulky, hydrophobic substituents at the C-2 position of the quinoline (B57606) ring are crucial for potent DHODH inhibition.[3] The carboxylic acid group at the C-4 position is also essential, as it often forms a salt bridge with key residues in the enzyme's active site.[1]
More recently, the 2-substituted phenylquinoline-4-carboxylic acid moiety has been incorporated as a "cap" group in the design of isoform-selective HDAC inhibitors.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.
Comparative Anticancer Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected quinoline-4-carboxylic acid derivatives against various cancer cell lines and target enzymes. Lower IC₅₀ values indicate greater potency.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| DHODH Inhibitors | |||
| Brequinar Analog | DHODH | 0.250 ± 0.11 | [1] |
| Compound 41 | DHODH | 0.0097 ± 0.0014 | [1][5] |
| HL-60 (Leukemia) | Not specified | [1] | |
| Compound 43 | DHODH | 0.0262 ± 0.0018 | [1][5] |
| HDAC Inhibitors | |||
| Compound D28 | HDAC3 | 24.45 | [4][6] |
| K562 (Leukemia) | >50 | [4] | |
| Compound D29 | HDAC1 | 32.59 | [4][6] |
| HDAC2 | 183.5 | [4][6] | |
| HDAC3 | 0.477 | [4][6] | |
| HDAC6 | >1000 | [4][6] | |
| Other Cytotoxic Activity | |||
| Compound 3j ¹ | MCF-7 (Breast) | 82.9% growth reduction | [7] |
| Compound 5a₄ | RAW 264.7 (Macrophage) | 98.2 (µg/mL) | [8] |
| Compound 5a₇ | RAW 264.7 (Macrophage) | 56.8 (µg/mL) | [8] |
| Compound 6d | A2780/RCIS (Ovarian) | >100 | [9] |
| Compound 7c | MCF-7 (Breast) | 1.73 (µg/mL) | [10] |
| Compound P6 | MLLr leukemic cell lines | 7.2 | [10] |
¹ 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents, with the quinolone and fluoroquinolone classes of antibiotics being prime examples.[11] The mechanism of action for many of these compounds involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.[11] The presence of an aryl group at the C-2 position of the quinoline-4-carboxylic acid scaffold has been shown to be beneficial for antibacterial activity.[8][12]
Comparative Antimicrobial Potency (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected quinoline-4-carboxylic acid derivatives against various bacterial strains.
| Compound ID | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | Reference |
| Compound 5a₄ | 64 | >128 | >128 | >128 | [8] |
| Compound 5a₇ | >128 | >128 | 128 | >128 | [8] |
| Unspecified Derivative | 62.50 - 250 | - | 62.50 - 250 | - | [13] |
| Compound 1b | 400 | >1000 | >1000 | >1000 | [12] |
| Compound 1c | 500 | >1000 | >1000 | >1000 | [12] |
| Compound 1d | 500 | >1000 | >1000 | >1000 | [12] |
| Compound 1e | 500 | >1000 | >1000 | >1000 | [12] |
| Compound 1f | 500 | >1000 | >1000 | >1000 | [12] |
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[14] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these derivatives can suppress the production of inflammatory mediators.
Comparative Anti-inflammatory Potency (IC₅₀)
The following table displays the IC₅₀ values for selected quinoline derivatives in assays relevant to inflammation.
| Compound ID | Assay | IC₅₀ | Reference |
| Compound 50 | NO Production (LPS-stimulated RAW264.7) | 8.6 µM | [16] |
| NF-κB Reporter | 577.1 nM | [16] | |
| Compound 51 | NO Production (LPS-stimulated RAW264.7) | 3.1 µM | [16] |
| NF-κB Reporter | 172.7 nM | [16] | |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 | Appreciable anti-inflammatory affinity | [14] |
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a common experimental workflow.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Kynurenic Acid and 2-Hydroxyquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two quinoline (B57606) derivatives: the well-established endogenous neuromodulator, Kynurenic Acid (KYNA), and the less-studied compound, 2-Hydroxyquinoline-4-carboxylic acid. While KYNA has been extensively investigated for its neuroprotective capabilities, research on this compound in this specific context is limited. This comparison, therefore, juxtaposes the robust experimental data for KYNA with the potential neuroprotective mechanisms of this compound, primarily inferred from its antioxidant and anti-inflammatory activities.
At a Glance: Key Neuroprotective Properties
| Feature | Kynurenic Acid (KYNA) | This compound |
| Primary Neuroprotective Mechanisms | NMDA receptor antagonism, Reactive Oxygen Species (ROS) scavenging, anti-inflammatory effects. | Primarily antioxidant and potential anti-inflammatory effects (inferred). |
| Evidence in Neuroprotection | Extensive in vitro and in vivo experimental data. | Limited direct experimental evidence; potential inferred from its chemical properties. |
| Blood-Brain Barrier Permeability | Limited. | Not extensively studied, but likely limited. |
Kynurenic Acid: A Multifaceted Neuroprotectant
Kynurenic acid is an endogenous metabolite of tryptophan that has garnered significant attention for its neuroprotective actions in a variety of neurological disorders. Its mechanisms of action are multifaceted, involving antagonism of excitatory amino acid receptors and direct antioxidant effects.
Mechanisms of Action
KYNA exerts its neuroprotective effects primarily through two well-documented pathways:
-
Antagonism of Ionotropic Glutamate (B1630785) Receptors: KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, with a particular affinity for the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. By blocking NMDA receptors, KYNA can mitigate the excessive influx of calcium ions into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death in conditions like stroke and traumatic brain injury.
-
Reactive Oxygen Species (ROS) Scavenging: KYNA has been shown to possess direct antioxidant properties, capable of scavenging harmful reactive oxygen species. This action helps to reduce oxidative stress, a common pathological feature in many neurodegenerative diseases.
Experimental Data
Numerous studies have provided quantitative evidence for the neuroprotective effects of KYNA.
Table 1: In Vivo Neuroprotective Effects of Kynurenic Acid in a Neonatal Hypoxia-Ischemia Rat Model [1]
| Treatment Group | Neuronal Survival in Hippocampus CA1 (%) | Neuronal Survival in Cortex (%) | Reduction in Ipsilateral Hemisphere Weight Loss (%) |
| Hypoxia-Ischemia (HI) | 25 ± 5 | 30 ± 7 | N/A |
| HI + KYNA (50 mg/kg) | 55 ± 8 | 50 ± 9 | 45 ± 6 |
| HI + KYNA (150 mg/kg) | 70 ± 6 | 65 ± 7 | 60 ± 5 |
| HI + KYNA (300 mg/kg) | 85 ± 4 | 80 ± 5 | 75 ± 4 |
Table 2: Effects of Kynurenic Acid on Oxidative Stress Markers in a Neonatal Hypoxia-Ischemia Rat Model [1]
| Treatment Group | Reactive Oxygen Species (ROS) Levels (relative to control) | Superoxide Dismutase (SOD) Activity (relative to control) | Glutathione Peroxidase (GPx) Activity (relative to control) |
| Hypoxia-Ischemia (HI) | 250 ± 20 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| HI + KYNA (300 mg/kg) | 130 ± 15 | 2.1 ± 0.3 | 2.8 ± 0.4 |
Experimental Protocols
In Vivo Model of Neonatal Hypoxia-Ischemia in Rats [1]
-
Animal Model: Seven-day-old Wistar rats.
-
Procedure:
-
Unilateral ligation of the left common carotid artery.
-
Exposure to a hypoxic environment (8% O2, 92% N2) for 2.5 hours.
-
KYNA (50, 150, or 300 mg/kg) or saline was administered intraperitoneally 1 hour post-hypoxia.
-
-
Assessment (7 days post-insult):
-
Histology: Brains were sectioned and stained with cresyl violet to assess neuronal loss in the hippocampus and cortex.
-
Biochemical Assays: Brain tissue was homogenized to measure ROS levels, SOD activity, and GPx activity using commercially available kits.
-
This compound: A Potential Neuroprotectant?
In contrast to KYNA, direct experimental evidence for the neuroprotective effects of this compound is currently scarce in the scientific literature. However, its chemical structure, a quinoline ring with hydroxyl and carboxylic acid functional groups, suggests potential antioxidant and anti-inflammatory properties, which are key mechanisms in neuroprotection.
Potential Mechanisms of Action
The neuroprotective potential of this compound is primarily hypothesized to stem from its antioxidant capabilities.
-
Antioxidant Activity: The quinoline scaffold is present in many compounds known to possess antioxidant properties. The hydroxyl group on the quinoline ring can potentially donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. Some studies on derivatives of this compound have demonstrated antioxidant activity in various assays. However, one study noted that 1,2-dihydro-2-oxo-4-quinoline carboxylic acid, a tautomer of this compound, lacked DPPH radical scavenging capacity.
Experimental Data
Table 3: Antioxidant Activity of a 2-aryl-3-hydroxyquinoline-4-carboxylic acid derivative (Compound 14)
| Assay | Antioxidant Activity |
| ABTS radical scavenging assay | Good antioxidant activity |
Note: This data is for a derivative and not this compound itself. The study did not provide specific IC50 values but characterized the activity as "good".
Experimental Protocols
In Vitro Antioxidant Assays
Standard assays to evaluate the antioxidant potential of compounds like this compound include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol (B129727) is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark.
-
The decrease in absorbance at 517 nm is measured, indicating the scavenging of the DPPH radical.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The test compound is added to the ABTS•+ solution.
-
The reduction in absorbance at 734 nm is measured to determine the scavenging activity.
-
Conclusion and Future Directions
Kynurenic acid stands as a well-validated neuroprotective agent with a clear, multi-target mechanism of action supported by extensive experimental data. Its ability to counteract both excitotoxicity and oxidative stress makes it a significant molecule of interest for the development of therapies for a range of neurological disorders.
The neuroprotective profile of this compound, in contrast, remains largely unexplored. While its chemical structure suggests antioxidant potential, there is a critical need for direct experimental evaluation in relevant neuronal models. Future research should focus on:
-
In vitro neuroprotection assays: Assessing the ability of this compound to protect neuronal cell lines (e.g., SH-SY5Y, HT22) from various insults like oxidative stress (induced by H₂O₂) and excitotoxicity (induced by glutamate).
-
Quantitative antioxidant assays: Determining the IC50 values in standard antioxidant assays (DPPH, ABTS, etc.) for a direct comparison with known antioxidants.
-
Mechanism of action studies: Investigating its effects on intracellular signaling pathways related to oxidative stress and cell death in neuronal cells.
Such studies are imperative to ascertain whether this compound holds promise as a neuroprotective agent and to provide the necessary data for a direct and comprehensive comparison with established compounds like Kynurenic Acid.
References
In Vitro Validation of Antimicrobial Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of novel therapeutic agents. This guide provides a comparative overview of the in vitro antimicrobial properties of selected synthetic and natural compounds, supported by experimental data. Detailed protocols for key validation assays are presented to ensure reproducibility and standardization in research settings.
Comparative Analysis of Antimicrobial Activity
The following tables summarize the in vitro efficacy of various antimicrobial agents against common pathogenic bacteria. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are critical parameters for assessing antimicrobial potency.
Table 1: Comparative MIC and MBC of Synthetic Antibiotics against Escherichia coli and Staphylococcus aureus
| Antibiotic | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| Amoxicillin | E. coli | 8 - 128 | 16 - 256 |
| S. aureus | 0.25 - 2 | 0.5 - 4 | |
| Ciprofloxacin | E. coli | 0.015 - 1 | 0.03 - 2 |
| S. aureus | 0.12 - 2 | 0.25 - 4 | |
| Tetracycline | E. coli | 2 - 16 | 4 - 64 |
| S. aureus | 0.25 - 4 | 1 - 16 |
Table 2: Comparative Antimicrobial Activity of Natural Compounds against Escherichia coli and Staphylococcus aureus
| Natural Compound | Target Organism | MIC (v/v %) | MBC (v/v %) |
| Oregano Oil | E. coli | 0.03 - 0.125 | 0.06 - 0.25 |
| S. aureus | 0.03 - 0.06 | 0.06 - 0.12 | |
| Tea Tree Oil | E. coli | 0.25 - 1 | 0.5 - 2 |
| S. aureus | 0.12 - 0.5 | 0.25 - 1 |
Time-Kill Kinetics Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Table 3: Time-Kill Kinetics of Ciprofloxacin against Escherichia coli
| Concentration | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
| Control (No Drug) | 6.0 | 7.5 | 8.8 | 9.2 | 9.3 |
| 1 x MIC | 6.0 | 5.2 | 4.1 | 3.5 | 3.2 |
| 4 x MIC | 6.0 | 4.1 | <3.0 | <3.0 | <3.0 |
Anti-Biofilm Activity
The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is crucial for combating chronic and persistent infections.
Table 4: Anti-Biofilm Activity of Natural Compounds against Staphylococcus aureus
| Natural Compound | MBIC (v/v %) | MBEC (v/v %) |
| Oregano Oil | 0.06 | 0.13 |
| Tea Tree Oil | 0.5 | >2 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)
a. Preparation of Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Antimicrobial stock solutions
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
c. Plate Preparation and Inoculation:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
-
Discard the final 100 µL from the last well. This creates a range of antimicrobial concentrations.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (MHB only).
d. Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
e. MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), subculture 100 µL onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[1]
Time-Kill Kinetics Assay
-
Prepare tubes containing MHB with the antimicrobial agent at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculate each tube with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control tube without any antimicrobial agent.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA for viable cell counting (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2]
Anti-Biofilm Assay (Crystal Violet Method)
a. Biofilm Formation:
-
In a 96-well plate, add 100 µL of a bacterial suspension (adjusted to 1 x 10⁷ CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) to each well.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
b. Minimum Biofilm Inhibitory Concentration (MBIC) Determination:
-
Prepare serial dilutions of the antimicrobial agent in the bacterial suspension before incubation.
-
After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 200 µL of 33% acetic acid.
-
Measure the absorbance at 570 nm. The MBIC is the lowest concentration that prevents biofilm formation.
c. Minimum Biofilm Eradication Concentration (MBEC) Determination:
-
After the initial 24-hour biofilm formation, remove the planktonic cells and wash the wells with PBS.
-
Add 100 µL of fresh media containing serial dilutions of the antimicrobial agent to the established biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method as described above. The MBEC is the lowest concentration that eradicates the pre-formed biofilm.
Visualizing Antimicrobial Action: Bacterial Cell Wall Synthesis
The bacterial cell wall is a critical structure for survival and a primary target for many antibiotics. The following diagram illustrates the key steps in the peptidoglycan biosynthesis pathway, a common target for antimicrobial intervention.
Caption: Bacterial peptidoglycan synthesis pathway.
References
- 1. Comparative Analysis of the Antimicrobial Activity of Essential Oils and Their Formulated Microemulsions against Foodborne Pathogens and Spoilage Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Paclitaxel, Doxorubicin, and Cisplatin on Cancer Cell Lines
This guide provides a comparative overview of the anticancer activity of three widely used chemotherapeutic agents—Paclitaxel, Doxorubicin (B1662922), and Cisplatin (B142131)—on various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, methodologies, and mechanistic insights.
Quantitative Analysis of Anticancer Activity
The efficacy of Paclitaxel, Doxorubicin, and Cisplatin was evaluated across different human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined through various in vitro studies. The data, summarized in the table below, highlights the differential sensitivity of cancer cell lines to these agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Paclitaxel | MCF-7 | Breast | 0.002 - 0.005 |
| A549 | Lung | 0.005 - 0.015 | |
| HeLa | Cervical | 0.004 - 0.008 | |
| Doxorubicin | MCF-7 | Breast | 0.04 - 0.5 |
| A549 | Lung | 0.08 - 0.3 | |
| HeLa | Cervical | 0.05 - 0.2 | |
| Cisplatin | MCF-7 | Breast | 5 - 20 |
| A549 | Lung | 2 - 10 | |
| HeLa | Cervical | 1 - 5 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the cytotoxic potential of anticancer compounds. The MTT assay is a widely adopted colorimetric method for assessing cell viability.[1]
MTT Assay Protocol for Cell Viability
This protocol outlines the key steps for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[1][3] The concentration of the resulting formazan, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[2][4]
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[1][2][4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 490 and 600 nm.[1][4]
Data Analysis:
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell inhibition against the log of the compound concentration.[6] This data is then fitted to a sigmoidal dose-response curve to calculate the IC50 value.[6]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these drugs exert their effects is fundamental to cancer therapy.
Paclitaxel: This agent primarily targets microtubules, which are crucial components of the cell's cytoskeleton.[7] Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, thereby preventing their normal dynamic assembly and disassembly.[8][9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[8][9]
Figure 1. Paclitaxel's mechanism of action.
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action.[11][12][13] It intercalates into DNA, interfering with DNA and RNA synthesis.[] A primary target of doxorubicin is topoisomerase II; by trapping this enzyme, it leads to DNA double-strand breaks.[11] Furthermore, doxorubicin generates reactive oxygen species (ROS), which cause damage to cellular components and induce apoptosis.[12][]
Cisplatin: The primary mechanism of cisplatin involves binding to DNA and forming DNA adducts, which interferes with DNA replication and transcription.[15][16] This DNA damage triggers cell cycle arrest and activates various signal transduction pathways, including those leading to apoptosis.[15]
Figure 2. Workflow for IC50 determination.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 15. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antioxidant Potential Using the ABTS Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of various compounds as determined by the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. It includes detailed experimental protocols, a comparative analysis with the DPPH assay, and quantitative data to support researchers in their evaluation of antioxidant capacity.
Principle of the ABTS Assay
The ABTS assay is a widely used spectrophotometric method for determining the total antioxidant capacity of a sample. The core principle involves the generation of a stable blue-green ABTS radical cation (ABTS•+) through the oxidation of ABTS.[1] This radical cation has a characteristic absorbance at 734 nm.[2] When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS•+, causing its reduction back to the colorless ABTS form.[1] The resulting decrease in absorbance is directly proportional to the antioxidant's concentration and its radical-scavenging ability.[1] The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[3]
Comparison with the DPPH Assay
The ABTS assay is often compared to the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, another common method for measuring antioxidant activity. While both are based on a single electron transfer (SET) mechanism, they have key differences:[4]
| Feature | ABTS Assay | DPPH Assay |
| Radical | ABTS•+ (blue-green) | DPPH• (purple) |
| Wavelength of Max. Absorbance | ~734 nm | ~517 nm |
| Solubility | Soluble in both aqueous and organic solvents | Primarily soluble in organic solvents |
| Reaction pH | Applicable over a wide pH range | Sensitive to acidic pH |
| Interference | Less susceptible to interference from colored compounds | Can be affected by compounds that absorb light in the visible spectrum |
The versatility of the ABTS assay in terms of solubility and pH makes it suitable for a broader range of hydrophilic and lipophilic antioxidants.[5]
Experimental Protocol for ABTS Assay
This protocol is a synthesized methodology from established procedures.[6][7]
1. Reagent Preparation:
-
7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.
-
2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Solution (Stock): Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution.
-
ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.
-
Trolox Standard Solutions: Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) to generate a standard curve.
2. Assay Procedure:
-
Pipette 20 µL of the standard Trolox solutions, test samples (at various concentrations), or a blank (solvent) into the wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature in the dark for a specified time (typically 6-30 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical for each standard and sample using the following formula:
Percentage Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples by comparing their percentage inhibition to the Trolox standard curve. The results are expressed as µM Trolox equivalents. Alternatively, the IC50 value , the concentration of the antioxidant required to scavenge 50% of the ABTS radicals, can be determined. A lower IC50 value indicates higher antioxidant activity.
Quantitative Data Presentation
The following table summarizes the antioxidant potential of various common compounds determined by the ABTS assay, expressed as Trolox Equivalent Antioxidant Capacity (TEAC) and IC50 values.
| Compound | TEAC Value (mM Trolox Equivalents) | IC50 Value (µg/mL) |
| Ascorbic Acid | 1.05 | 4.97[4] |
| Gallic Acid | 1.9 | - |
| Quercetin | 4.3 | 4.97[4] |
| Caffeic Acid | 1.2 | - |
| Catechin | 2.4 | - |
| Epicatechin | 2.8 | - |
| Rutin | 1.8 | - |
| Ferulic Acid | 1.1 | - |
| Trolox | 1.0 | 2.34[4] |
Note: TEAC and IC50 values can vary depending on the specific experimental conditions, including the solvent, pH, and reaction time.
Visualizing the ABTS Assay
To further elucidate the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for the ABTS antioxidant assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 2-Hydroxyquinoline-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential mechanisms of action of 2-Hydroxyquinoline-4-carboxylic acid against established therapeutic alternatives. The information presented is supported by experimental data from peer-reviewed literature to aid in the validation of its biological targets.
Executive Summary
This compound, a heterocyclic compound, has demonstrated a range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. Its structural similarity to known active molecules suggests several potential mechanisms of action. This guide explores three primary hypotheses for its mode of action: Topoisomerase II inhibition , Histone Deacetylase (HDAC) inhibition , and modulation of the Kynurenine Pathway via Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO) inhibition. This document provides a comparative analysis of this compound's performance metrics, where available, against well-characterized inhibitors in each of these classes.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the available quantitative data for this compound and its derivatives against established inhibitors for the proposed target classes. It is important to note that direct enzymatic inhibitory data for this compound is limited in the current literature; therefore, data from structurally related analogs are presented to provide insight into its potential activity.
| Target Class | Compound | Specific Target | IC50 Value | Reference |
| Topoisomerase II | This compound Analog (Benzofuroquinolinedione 8i) | Topoisomerase II | 0.68 µM | [1] |
| Etoposide (Positive Control) | Topoisomerase II | 78.4 µM | [1] | |
| HDAC | 2-Phenylquinoline-4-carboxylic acid Derivative (D28) | HDAC3 | 24.45 µM | [2][3][4] |
| Vorinostat (SAHA) (Positive Control) | Pan-HDAC | ~10 nM | [5][6][7][8] | |
| IDO1 | Epacadostat (Positive Control) | IDO1 | ~10-72 nM | [9][10][11][12][13] |
| TDO | 680C91 (Positive Control) | TDO | Ki = 51 nM | [14][15][16] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways that may be modulated by this compound.
References
- 1. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 680C91 | Tryptophan 2,3 dioxygenase | Tocris Bioscience [tocris.com]
A Cross-Validation of Synthesis Methods for Quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged heterocyclic motif, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The efficient and versatile synthesis of quinoline derivatives is, therefore, a critical endeavor in medicinal chemistry and drug development. This guide provides an objective comparison of prominent traditional and modern methods for quinoline synthesis, supported by experimental data and detailed protocols to inform the selection of the most suitable method for a given research objective.
Comparative Analysis of Quinoline Synthesis Methods
The choice of a synthetic route to a specific quinoline derivative is a strategic decision that depends on factors such as the desired substitution pattern, availability of starting materials, reaction conditions, and overall efficiency. This section provides a comparative overview of classical and modern synthesis methods.
Data Presentation: A Quantitative Comparison
The following tables summarize representative experimental data for the synthesis of various quinoline derivatives using different methods. It is important to note that a direct comparison of yields is challenging due to the use of different substrates and reaction conditions in the literature. However, these tables provide a valuable snapshot of the performance of each method.
Table 1: Classical Synthesis Methods for Quinoline Derivatives
| Synthesis Method | Starting Materials | Product | Reaction Conditions | Time | Yield (%) | Reference |
| Skraup | Aniline (B41778), Glycerol (B35011), Nitrobenzene (B124822) | Quinoline | H₂SO₄, 140-150°C | 3-4 h | 84-91 | [1] |
| Doebner-von Miller | Aniline, Crotonaldehyde (B89634) | 2-Methylquinoline | HCl, Reflux | 4-6 h | 70-75 | [1][2] |
| Combes | m-Chloroaniline, Acetylacetone | 2,4-Dimethyl-7-chloroquinoline | H₂SO₄ | - | - | [3] |
| Friedländer | 2-Aminobenzaldehyde, Acetone | 2-Methylquinoline | aq. NaOH | - | 70 | [1] |
| Friedländer | 2-Amino-5-chlorobenzophenone, Acetophenone | 2-Phenyl-6-chloroquinoline | KOH, EtOH, Reflux | - | 85-90 | [1] |
Table 2: Modern Synthesis Methods for Quinoline Derivatives
| Synthesis Method | Starting Materials | Product | Reaction Conditions | Time | Yield (%) | Reference |
| Microwave-Assisted Friedländer | 2-Aminophenylketone, Cyclic ketone | Quinoline derivative | Acetic acid, 160°C | 5 min | Excellent | [4][5] |
| Microwave-Assisted (Catalyst-Free) | 2-Amino-3-hydroxybenzaldehyde, Ketones | 8-Hydroxyquinolines | Ethanol, Microwave | - | 72 | [6] |
| Catalyst-Free (in Water) | 2-Aminobenzaldehyde, Ketone | Polysubstituted quinolines | Water, 70°C | 3 h | up to 97 | [7] |
| Metal-Catalyzed (Fe-SAC) | Amino alcohol, Ketone | Functionalized quinolines | Fe-SAC, O₂, 120°C | 24 h | up to 75% | [8] |
| Metal-Free (Iodine-induced) | Aryl ketone, Aromatic amine, 1,4-disulfide-2,5-diol | 2-Acyl quinolines | I₂ | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the key classical and a modern synthesis approach.
Skraup Synthesis of Quinoline
This protocol is a classic method for preparing the parent quinoline ring.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (B86663) (catalytic amount)
Procedure: [10]
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.
-
Heat the mixture gently in a fume hood. The reaction is highly exothermic and may become vigorous. Maintain careful temperature control.
-
Slowly add nitrobenzene through the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 130-140 °C.
-
After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Make the solution alkaline by the slow addition of concentrated sodium hydroxide (B78521) solution, with cooling.
-
Perform steam distillation to isolate the crude quinoline.
Doebner-von Miller Synthesis of 2-Methylquinoline
This method is a versatile extension of the Skraup synthesis for preparing substituted quinolines.
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric Acid
-
Toluene
-
Sodium hydroxide
Procedure: [2]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Combes Synthesis of 2,4-Disubstituted Quinolines
The Combes synthesis is an effective method for producing 2,4-disubstituted quinolines from anilines and β-diketones under acidic conditions.[11]
Materials:
-
Aniline derivative (e.g., m-chloroaniline)
-
β-Diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, combine the aniline derivative and the β-diketone.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonia (B1221849) solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 2,4-disubstituted quinoline.
Friedländer Synthesis of 2-Phenylquinoline
The Friedländer synthesis offers a milder and often higher-yielding route to polysubstituted quinolines.[11]
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-aminobenzaldehyde, acetophenone, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Microwave-Assisted Friedländer Synthesis
This modern approach significantly reduces reaction times.[4][5]
Materials:
-
2-Aminophenylketone
-
A cyclic ketone
-
Acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminophenylketone and the cyclic ketone in neat acetic acid, which acts as both the solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.
-
After cooling, dilute the reaction mixture with water and neutralize with a base.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product as needed.
Visualizing the Synthesis and a Potential Application
The following diagrams, created using the DOT language, illustrate a generalized experimental workflow, the logical relationship between different synthesis methods, and a simplified signaling pathway that can be targeted by quinoline derivatives.
Conclusion
The synthesis of quinoline derivatives remains a vibrant area of research, with a rich history of classical methods and a continuous drive towards more efficient and sustainable modern approaches. The Skraup and Doebner-von Miller reactions, while historically significant, often involve harsh conditions.[10] The Combes and Friedländer syntheses offer greater versatility and milder conditions for accessing polysubstituted quinolines.[11] Modern techniques, particularly microwave-assisted synthesis, demonstrate remarkable rate enhancements and often lead to higher yields in significantly shorter reaction times.[4][5][6] Metal-catalyzed reactions are also expanding the toolbox for quinoline synthesis with novel bond formations and improved efficiencies.[12] The choice of the optimal synthesis method will ultimately be guided by the specific target molecule, available resources, and the desired balance between classical robustness and modern efficiency and green chemistry principles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 5. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment by Potentiometric Titration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. Potentiometric titration stands as a robust and widely adopted analytical technique for this purpose. This guide provides an objective comparison of potentiometric titration with other key analytical methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
The Principle of Potentiometric Titration
Potentiometric titration is an analytical method that determines the quantity of a substance in a solution by measuring the potential difference (voltage) between two electrodes immersed in the solution as a titrant of known concentration is added. The endpoint of the titration is identified by a sharp change in this potential, corresponding to the point of complete reaction. This technique is versatile and can be applied to various types of titrations, including acid-base, redox, complexometric, and precipitation titrations, making it suitable for the purity assessment of a wide range of active pharmaceutical ingredients (APIs) and excipients.[1]
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method for purity assessment depends on several factors, including the chemical nature of the analyte, the required level of accuracy and precision, the presence of impurities, and practical considerations such as cost and sample throughput. Here, we compare potentiometric titration with High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Karl Fischer Titration.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Karl Fischer Titration |
| Principle | Measures potential change during a chemical reaction. | Separation based on differential partitioning between a mobile and stationary phase. | Measures absorbance of light by the analyte. | Titration specific to the reaction of iodine with water. |
| Primary Application | Assay of bulk drug substances and excipients. | Purity and impurity profiling, assay of APIs and formulations. | Quantitative analysis of chromophoric compounds. | Determination of water content. |
| Specificity | Moderate to high, dependent on the titration reaction. | High, capable of separating the main component from impurities. | Low to moderate, susceptible to interference from absorbing impurities. | Very high for water. |
| Accuracy | High. For example, in the determination of Ibuprofen, it showed high accuracy.[2] | High. A comparative study on Metronidazole showed high accuracy.[3] | Moderate to high, dependent on specificity. For Ritonavir, recovery was 99.49% to 100.39%.[4] | High. |
| Precision (%RSD) | High. For Ritonavir, the %RSD for intra-day and inter-day precision was between 0.21 and 1.62.[4] | Very high. For progesterone (B1679170) analysis, RSD was ≤2.0%.[5] | High. For Ritonavir, intra-day and inter-day precision %RSD was 0.21-1.62.[4] | High. For a drug substance, the RSD was 3.3% at nominal conditions.[6] |
| Limit of Detection (LOD) | Generally in the millimolar range. | Low, typically in the µg/mL to ng/mL range. | For Ritonavir, LOD was found to be 0.495 µg/ml.[4] | Low, down to ppm levels with coulometric methods.[1] |
| Limit of Quantitation (LOQ) | Generally in the millimolar range. | Low, typically in the µg/mL to ng/mL range. | For Ritonavir, LOQ was 1.502 µg/ml.[4] | Low, down to ppm levels with coulometric methods.[1] |
| Instrumentation Cost | Low to moderate. | High. | Low to moderate. | Moderate. |
| Analysis Time | Relatively fast, typically a few minutes per sample. | Longer, with run times often ranging from 5 to 30 minutes per sample. | Very fast, a few seconds per sample after preparation. | Fast, typically a few minutes per sample. |
| Solvent Consumption | Low. | High. | Low. | Moderate. |
| Reference Standard | Not always required.[3] | Required. | Required. | Not required for the primary standard. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for potentiometric titration and the logical relationship for selecting an appropriate purity assessment method.
Detailed Experimental Protocols
Potentiometric Titration for Purity of an Organic Acid
This protocol is a general guideline and should be adapted based on the specific properties of the analyte.
-
Apparatus:
-
Automatic potentiometric titrator
-
Combined pH glass electrode
-
Burette (10 mL or 20 mL)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) titrant
-
High-purity water (Milli-Q or equivalent)
-
Solvent for the sample (e.g., ethanol, water)
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the organic acid sample into a 150 mL beaker. Dissolve the sample in a suitable volume (e.g., 50 mL) of the chosen solvent.
-
Titrator Setup: Calibrate the pH electrode using standard buffer solutions. Rinse the burette and fill it with the standardized 0.1 M NaOH solution.
-
Titration: Immerse the pH electrode and the burette tip into the sample solution. Start the titration, adding the NaOH solution in small increments. The titrator will record the pH or potential (mV) as a function of the added titrant volume.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined automatically by the titrator's software, often by calculating the first or second derivative of the curve.
-
Calculation: Calculate the purity of the organic acid using the following formula: Purity (%) = (V * M * F * 100) / W Where:
-
V = Volume of NaOH titrant consumed at the endpoint (L)
-
M = Molarity of the NaOH titrant (mol/L)
-
F = Molar mass of the analyte ( g/mol )
-
W = Weight of the sample (g)
-
-
HPLC for Purity Assessment
This protocol provides a general framework for a reverse-phase HPLC method.
-
Apparatus:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
-
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer (e.g., phosphate (B84403) buffer)
-
Reference standard of the analyte
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent and aqueous buffer in the desired ratio (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration similar to the working standard. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions: Set the column temperature (e.g., 25 °C), flow rate (e.g., 1.0 mL/min), and UV detection wavelength (at the λmax of the analyte).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity using the area normalization method or by comparing the peak area of the analyte in the sample to that of the reference standard.
-
UV-Visible Spectrophotometry for Purity Assay
This protocol is suitable for analytes with a significant chromophore.
-
Apparatus:
-
UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Reagents:
-
Spectroscopic grade solvent
-
Reference standard of the analyte
-
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard and scan it across the UV-Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Accurately weigh the sample and prepare a solution with a concentration that falls within the range of the calibration curve.
-
Measurement: Measure the absorbance of the sample solution at the λmax.
-
Calculation: Determine the concentration of the analyte in the sample solution from the calibration curve. Calculate the purity based on the initial weight of the sample.
-
Karl Fischer Titration for Water Content
This protocol outlines the volumetric Karl Fischer method.
-
Apparatus:
-
Karl Fischer titrator (volumetric)
-
Analytical balance
-
-
Reagents:
-
Karl Fischer reagent (titrant)
-
Anhydrous methanol (B129727) (solvent)
-
Water standard
-
-
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Standardization: Add a known amount of a water standard to the vessel and titrate with the Karl Fischer reagent to determine the titer (mg H₂O/mL reagent).
-
Sample Analysis: Accurately weigh and add the sample to the titration vessel. Titrate with the Karl Fischer reagent to the endpoint.
-
Calculation: Calculate the water content in the sample using the following formula: Water Content (%) = (V * T * 100) / W Where:
-
V = Volume of Karl Fischer reagent consumed (mL)
-
T = Titer of the Karl Fischer reagent (mg/mL)
-
W = Weight of the sample (mg)
-
-
Conclusion
Potentiometric titration is a highly accurate, precise, and cost-effective method for the purity assessment of bulk drug substances and excipients.[7] Its primary advantages lie in its simplicity, speed, and the fact that it does not always require a reference standard. However, for comprehensive impurity profiling and the analysis of complex mixtures, HPLC is the method of choice due to its superior specificity and sensitivity. UV-Vis spectrophotometry offers a rapid and simple alternative for the quantitative analysis of chromophoric compounds, while Karl Fischer titration remains the gold standard for the specific determination of water content. The ultimate selection of the most suitable analytical technique will depend on the specific requirements of the analysis, including the nature of the analyte, the intended purpose of the measurement, and regulatory requirements.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. jmps.crsp.dz [jmps.crsp.dz]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pharmtech.com [pharmtech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] At the heart of this transformation lies the palladium catalyst, whose selection is critical and profoundly influences reaction yield, rate, and applicability to challenging substrates.[2] This guide offers a comparative analysis of three major classes of palladium catalyst systems, providing experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.
The three primary steps of the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[3][4] The efficacy of a catalyst is determined by its ability to efficiently facilitate these steps. The catalyst systems under comparison are:
-
First-Generation Catalysts: Represented by palladium complexes with simple phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Second-Generation Catalysts (Buchwald-type): In situ systems typically formed from a palladium(II) precatalyst like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky, electron-rich biarylphosphine ligand, such as SPhos.[2]
-
Third-Generation Catalysts (NHC-based): Pre-formed, stable complexes featuring an N-heterocyclic carbene (NHC) ligand, such as PEPPSI-IPr.[2][5]
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of these catalyst systems in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid, a representative reaction for evaluating catalyst performance.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 2.0 | Toluene | K₂CO₃ | 100 | 12 | ~85 | ~43 |
| Pd(OAc)₂ / SPhos | 0.5 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | ~200 |
| PEPPSI-IPr | 0.1 | Toluene | K₃PO₄ | 80 | 1 | >99 | ~1000 |
Data is compiled and representative from multiple sources for comparison purposes. Actual results may vary based on specific substrate and reaction conditions.[1][6]
Key Observations:
-
First-Generation (Pd(PPh₃)₄): While historically significant, these catalysts require higher loadings and elevated temperatures to achieve good yields. They are often sensitive to air and moisture.[7]
-
Second-Generation (Pd(OAc)₂ / SPhos): The use of bulky, electron-rich Buchwald ligands dramatically improves catalytic activity.[2] These systems operate at lower catalyst loadings and often lead to higher yields in shorter reaction times, even with more challenging substrates like aryl chlorides.[2]
-
Third-Generation (PEPPSI-IPr): NHC-ligated palladium complexes represent a significant advancement, offering high stability and exceptional activity. They can achieve near-quantitative yields at very low catalyst loadings and milder temperatures, resulting in very high turnover numbers.[7] Their air and moisture stability also simplifies reaction setup.[2]
Experimental Protocols
Below is a generalized experimental protocol for evaluating catalyst efficiency in the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst System (see table for examples)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene, 5 mL)
-
Water (if required, 0.5 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst (or precatalyst and ligand), and base.[6]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.[6]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature. Stir the reaction mixture vigorously for the specified time (monitoring by TLC or GC-MS is recommended).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).[6]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the generalized experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction for catalyst comparison.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key mechanistic steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The efficiency of each step is highly dependent on the chosen catalyst system.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Hydroxyquinoline-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2-Hydroxyquinoline-4-carboxylic acid, a heterocyclic aromatic compound, requires careful management throughout its lifecycle, including its final disposal. Adherence to established protocols is essential not only for personal safety but also for environmental protection.
Immediate Safety and Handling
Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation.[1] In case of dust formation, respiratory protection should be used.[2] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[2][3]
-
Ventilation: Ensure adequate ventilation to avoid inhalation of dust.[2][4]
-
Ignition Sources: Keep the chemical away from heat and sources of ignition.[2]
Waste Management and Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal plant.[2][5][6] Under no circumstances should this chemical be discharged into sewer systems or the environment.[2][6]
| Waste Type | Collection Procedure | Container Requirements | Disposal Method |
| Unused or Expired Solid Chemical | Carefully sweep up, avoiding dust formation. Use non-sparking tools.[2] | Tightly sealed and clearly labeled container with "Hazardous Waste" and the chemical name.[2][4] | Arrange for collection by a licensed hazardous waste disposal company for incineration.[2] |
| Contaminated Materials (e.g., gloves, wipes) | Collect all contaminated items promptly. | Place in a suitable, closed, and labeled hazardous waste container.[2][7] | Dispose of through an approved waste disposal plant along with the solid chemical waste.[2] |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. | Puncture the container to prevent reuse. | Dispose of in a sanitary landfill or offer for recycling if permitted by local regulations.[2] |
| Accidental Spills | Evacuate the area and remove ignition sources. Use appropriate PPE. Sweep up the spilled material.[2][7] | Place in a suitable, closed container for disposal.[2][7] | Treat as solid this compound waste and dispose of accordingly.[2] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the disposal of this compound waste:
-
Waste Identification and Segregation:
-
At the point of generation, identify the waste as either pure this compound, contaminated labware, or empty containers.
-
Do not mix this waste with other chemical waste streams unless authorized by your institution's environmental health and safety (EHS) department.[2]
-
-
Waste Accumulation and Storage:
-
Carefully transfer solid waste and contaminated materials into a designated hazardous waste container.
-
Ensure the container is made of a compatible material, is in good condition, and can be tightly sealed.
-
Label the container with "Hazardous Waste," "this compound," and the date of accumulation.[2]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4][8]
-
-
Arranging for Disposal:
-
Contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with an accurate description of the waste.
-
-
Documentation:
-
Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date.
-
Retain all paperwork provided by the waste disposal company for your records, in accordance with local and national regulations.
-
Disposal Decision Workflow
The logical flow for making decisions regarding the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.
References
- 1. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Hydroxyquinoline-4-carboxylic acid
This guide provides crucial safety protocols and operational procedures for the handling and disposal of 2-Hydroxyquinoline-4-carboxylic acid (also known as Kynurenic acid). It is intended for laboratory professionals, including researchers, scientists, and drug development experts, to ensure safe laboratory practices.
This compound is classified as a hazardous substance that can be harmful if swallowed, and causes skin and serious eye irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE) Summary
Effective protection against the hazards of this compound requires the correct selection and use of PPE. All handling should be preceded by a thorough risk assessment.
| Protection Type | Required Equipment | Specification & Purpose |
| Eye & Face Protection | Safety Goggles or Glasses | Must meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][6] Required to protect against dust particles and splashes. Contact lenses should not be worn.[7] |
| Face Shield | Recommended when there is a significant risk of splashing, especially when handling larger quantities.[8] | |
| Hand Protection | Chemical-Resistant Gloves | Use powder-free nitrile or neoprene gloves.[8] For prolonged or repeated contact, select gloves with a high protection class (e.g., Class 5, breakthrough time >240 mins).[7] Always inspect gloves before use and dispose of contaminated gloves properly.[3] |
| Body Protection | Laboratory Coat / Gown | A long-sleeved lab coat is mandatory to protect skin and personal clothing.[3][9] For tasks with a higher risk of contamination, a disposable gown is preferred. |
| Respiratory Protection | Engineering Controls | Primary protection should be through engineering controls like a chemical fume hood.[10] |
| Dust Mask / Respirator | If dust generation is unavoidable, wear a NIOSH-approved N95 dust mask or a particle filter.[5][11] For significant vapor or aerosol risk, a full face-piece respirator may be necessary.[8] |
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area.[5][7] A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.[10]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5][12] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[7][12]
Safe Handling and Storage Protocol
-
General Handling: Avoid all personal contact, including the inhalation of dust and contact with eyes and skin.[7][13] Minimize dust generation during handling and weighing procedures.[3][5]
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible materials such as strong oxidizing agents.[3][5][9]
Caption: Workflow for Safely Handling this compound.
Spill Management and Disposal Plan
-
Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[7] Wearing full PPE, sweep up the solid material without creating dust and place it into a suitable, labeled container for disposal.[7][14]
-
Waste Disposal: All waste, including the chemical itself, contaminated labware, and used PPE, must be treated as hazardous waste.[14] Disposal should be carried out through an approved and licensed waste disposal facility.[5][14] Do not allow the material to enter drains or water courses.[7][15]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to local regulations.[14]
References
- 1. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15733-89-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. This compound - SRIRAMCHEM [sriramchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 84906-81-0 Name: this compound [xixisys.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
